Naltrexone hydrochloride
Description
Historical Context of Naltrexone (B1662487) Hydrochloride Discovery and Initial Research Trajectories
Naltrexone was first synthesized in 1963 at Endo Laboratories. nih.gov Initially, research focused on its potential as a treatment for opioid addiction. nih.gov Following its synthesis, it was patented in 1967 and received approval for medical use in the United States in 1984 for treating opioid dependence. nih.govnih.gov
The initial research trajectory was heavily influenced by the need for effective treatments for addiction to substances like heroin, morphine, and oxycodone. nih.gov Animal studies conducted in the 1980s were pivotal in demonstrating that naltrexone could decrease alcohol consumption by acting on opiate receptors. nih.gov This discovery broadened the scope of naltrexone research beyond opioid addiction.
A significant milestone in its history was the first clinical trial conducted by Dr. Joseph Volpicelli, which provided evidence of its effectiveness in preventing relapse in individuals with alcohol use disorder (AUD). oarhealth.com This trial was instrumental in naltrexone hydrochloride gaining FDA approval for the treatment of alcohol dependence in 1994. nih.gov
Evolution of Research Paradigms for Opioid Antagonists
The research paradigm for opioid antagonists has evolved significantly since the 19th-century isolation of morphine. mdpi.com The initial focus was on developing agents to counteract the life-threatening effects of opioid overdose, such as respiratory depression. mdpi.comnih.gov This led to the synthesis of the first opioid antagonist, N-allylnorcodeine, in 1914. nih.gov
The development of naloxone (B1662785) in 1960 marked a significant advancement, as it was a more potent antagonist with minimal side effects. nih.govcambridge.org The discovery and study of different opioid receptor types—mu, kappa, and delta—further refined the research paradigm. patsnap.com this compound, with its high affinity for the mu-opioid receptor, became a key tool in understanding the role of the endogenous opioid system in addiction. patsnap.comdrugbank.com
Research has also explored the concept of "extinction," where the antagonist blocks the reinforcing effects of the substance, leading to a decrease in craving and use. oup.com More recent paradigms include the investigation of peripherally acting μ-opioid receptor antagonists (PAMORAs) to manage side effects like opioid-induced constipation without affecting central analgesia. mdpi.com The study of low-dose naltrexone (LDN) represents another shift, focusing on its anti-inflammatory and immunomodulatory properties. researchgate.netmeassociation.org.uk
Current Research Landscape and Emerging Trends in this compound Studies
The current research landscape for this compound is diverse and expanding beyond its traditional applications. While it remains a cornerstone in the treatment of opioid and alcohol use disorders, researchers are actively exploring its efficacy in other areas. nih.govtheinsightpartners.com
Key Research Areas:
Other Substance Use Disorders: Studies are investigating naltrexone's potential in treating addiction to stimulants like methamphetamine, as well as behavioral addictions such as gambling. nih.govtheinsightpartners.comnccred.org.au
Mental Health and Behavioral Disorders: There is growing interest in its application for conditions like post-traumatic stress disorder (PTSD) and obesity. theinsightpartners.com A fixed-dose combination of naltrexone and bupropion (B1668061) is already FDA-approved for obesity. nih.gov
Chronic Pain and Inflammatory Diseases: Research into low-dose naltrexone (LDN) is a significant emerging trend. researchgate.net Studies suggest LDN may have anti-inflammatory and analgesic effects, making it a potential treatment for conditions like fibromyalgia, Crohn's disease, and multiple sclerosis. meassociation.org.ukharborcompounding.comnih.gov The mechanism is thought to involve the modulation of glial cells and the release of inflammatory chemicals. droracle.ai
Pharmacogenetics: Research is exploring how genetic variations, such as in the mu-opioid receptor gene, may influence an individual's response to naltrexone treatment for alcohol dependence. nih.govdrugbank.com
The development of long-acting injectable formulations of naltrexone was a significant step to improve treatment adherence. cda-amc.ca Future trends likely involve further exploration of personalized medicine approaches, combination therapies, and the continued investigation of LDN for a wider range of conditions. theinsightpartners.comtandfonline.com The global market for this compound is projected to grow, reflecting its expanding therapeutic potential. theinsightpartners.commarketresearchintellect.commarketresearch.comglobenewswire.com
Interactive Data Table: Key Milestones in this compound Research
| Year | Milestone | Reference |
| 1963 | Naltrexone first synthesized at Endo Laboratories. | nih.gov |
| 1967 | Naltrexone patented. | nih.gov |
| 1980s | Animal studies establish naltrexone's effect on alcohol consumption. | nih.gov |
| 1984 | FDA approves naltrexone for the treatment of opioid dependence. | nih.govnih.gov |
| 1985 | Dr. Bernard Bihari discovers the potential of low-dose naltrexone. | harborcompounding.com |
| 1994 | FDA approves naltrexone for the treatment of alcohol dependence. | nih.gov |
| 2000s | Research expands into low-dose naltrexone for various chronic illnesses. | meassociation.org.uk |
| 2010s | Increased research on long-acting injectable formulations. | cda-amc.ca |
| Present | Ongoing research into new indications like stimulant use disorder and behavioral addictions. | nih.govtheinsightpartners.com |
Interactive Data Table: Main Metabolites of Naltrexone
| Compound Name | Role | Reference |
| 6-beta-naltrexol | Major active metabolite, also an opiate antagonist. | patsnap.comdrugbank.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H/t15-,18+,19+,20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBRMCOKKKZVRY-ITLPAZOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937236 | |
| Record name | Naltrexone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>56.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855955 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
16676-29-2 | |
| Record name | Naltrexone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16676-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naltrexone hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naltrexone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | NALTREXONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6375YW9SF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action and Receptor Pharmacology of Naltrexone Hydrochloride
Opioid Receptor Antagonism
Naltrexone (B1662487) hydrochloride operates as a competitive antagonist across the classical opioid receptors: mu (μ), kappa (κ), and delta (δ). drugbank.comnih.gov Its interaction is characterized by a high binding affinity but a lack of intrinsic efficacy, meaning it occupies the receptor without activating it. painphysicianjournal.com This occupation effectively blocks the receptor, preventing agonists like endorphins or opioid drugs from binding and producing their typical physiological responses. ebi.ac.uk
Naltrexone exhibits its highest binding affinity for the mu-opioid receptor (MOR). drugbank.comnih.govucla.edu This preferential and potent antagonism at the MOR is central to its mechanism. drugs.com By binding to MORs, naltrexone blocks the euphoric and sedative effects associated with opioid agonists. drugs.comsamhsa.gov Research indicates that naltrexone's affinity for MOR can be significantly greater than for other opioid receptors. For instance, its binding affinity for mu receptors has been reported to be as much as 63 times greater than for delta receptors and between three to ten times greater than for kappa receptors. ucla.edu While primarily an antagonist, some studies suggest naltrexone may act as a weak partial agonist at the MOR with very low efficacy. wikipedia.org
The antagonistic activity of naltrexone is weakest at the delta-opioid receptor (DOR). nih.govwikipedia.org Its binding affinity for DOR is considerably lower than for both MOR and KOR. ucla.eduacs.org Consequently, its direct clinical effects attributable to DOR blockade are less pronounced. wikipedia.org However, the interaction is not negligible. Human positron emission tomography (PET) studies have shown that standard therapeutic doses can result in measurable, albeit variable, DOR blockade. ucla.edu There is also evidence of complex interactions between the opioid receptor subtypes; for example, naltrexone-induced changes at MORs can influence DOR expression and activity. oup.com
Interactive Table: Relative Binding Affinity of Naltrexone for Opioid Receptors Users can sort the table by clicking on the headers.
| Receptor Subtype | Relative Binding Affinity/Potency | Supporting Findings |
|---|---|---|
| Mu-Opioid Receptor (MOR) | Highest | Affinity is 3-10x greater than for KOR and up to 63x greater than for DOR. ucla.edu |
| Kappa-Opioid Receptor (KOR) | Moderate | Antagonistic potency is approximately 10-fold lower than at MOR. acs.org |
| Delta-Opioid Receptor (DOR) | Lowest | Naltrexone demonstrates its weakest antagonism and lowest binding affinity at this receptor. nih.govucla.eduwikipedia.org |
Naltrexone functions as a competitive antagonist, meaning it directly competes with opioid agonists for the same binding sites on the opioid receptors. ebi.ac.ukwikipedia.org Because naltrexone binds with high affinity, it can displace agonists and prevent them from activating the receptors. pharmacytimes.com This blockade is complete but reversible. drugs.com The surmountable nature of this antagonism means that its blocking effects can be overcome by administering large doses of an opioid agonist, although this carries significant risk. drugs.com The blockade's duration is dose-dependent, with effects from a single dose lasting up to 72 hours. wikipedia.org
Delta-Opioid Receptor (DOR) Antagonism
Endogenous Opioid System Modulation
Beyond simply blocking exogenous opioids, naltrexone hydrochloride significantly modulates the body's own endogenous opioid system, which includes naturally occurring opioid peptides like endorphins and enkephalins. drugs.comdrugbank.com
By blocking opioid receptors, naltrexone interferes with the normal physiological activity of endorphins. arcajhb.comdrugs.com Endorphins are the body's natural chemicals responsible for pain relief and feelings of pleasure. drugs.com When naltrexone occupies the receptors, it prevents endorphins from binding and producing their effects. samhsa.govdrugs.com The body may interpret this receptor blockade as a deficiency in endorphin levels. dcapharmacy.com In response, a compensatory mechanism is thought to be triggered, leading to an increase in the production and release of endorphins and an upregulation in the number and sensitivity of opioid receptors. dcapharmacy.comldnscience.org This disruption of the normal feedback loop alters endorphin regulation, which can impact mood and the perception of pleasure. arcajhb.com
Influence on Reward Pathways and Dopamine (B1211576) Release
This compound significantly influences the brain's reward circuitry, primarily by modulating the mesolimbic dopamine system. numberanalytics.com This pathway, which originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAcc), is central to the experience of pleasure and the reinforcement of rewarding behaviors. numberanalytics.comnumberanalytics.com
Substances like opioids and alcohol activate this pathway, leading to a surge in dopamine release in the NAcc, which produces feelings of euphoria and reinforces substance use. numberanalytics.comnumberanalytics.com Naltrexone, by acting as an opioid receptor antagonist, blocks the effects of opioids at these receptors. arcajhb.comolympicbehavioralhealth.com This blockade prevents opioids from activating the reward pathway, thereby diminishing their reinforcing and euphoric effects. numberanalytics.comarcajhb.com
Specifically, in the context of alcohol, its consumption is thought to trigger the release of endogenous opioids (such as β-endorphins). These opioids then inhibit GABAergic interneurons in the VTA, which in turn disinhibits dopamine neurons and leads to increased dopamine release in the NAcc. researchgate.net By blocking opioid receptors, naltrexone disrupts this cascade, reducing the rewarding effects of alcohol and subsequently decreasing cravings. olympicbehavioralhealth.comresearchgate.net
Neuroimaging studies have provided evidence for this mechanism, showing that naltrexone can reduce alcohol cue-induced responses in the ventral striatum. nih.gov Furthermore, by modulating dopamine levels, naltrexone helps to normalize the brain's reward system, which is often dysregulated in substance use disorders. patsnap.com This normalization can contribute to a reduction in the reinforcing effects of both alcohol and opioids, aiding in the maintenance of abstinence. arcajhb.compatsnap.com
Hypothalamic-Pituitary-Adrenal (HPA) Axis Modulation
This compound also exerts influence over the hypothalamic-pituitary-adrenal (HPA) axis, a critical neuroendocrine system that regulates the body's response to stress. Chronic opioid use can lead to adaptations in this system, contributing to the cycle of addiction. numberanalytics.com
The hypothalamus, a key component of the HPA axis, contains opioid receptors. dcapharmacy.com By blocking these receptors, naltrexone can mitigate some of the stress responses associated with opioid withdrawal. numberanalytics.com One proposed mechanism involves the brain compensating for the short-term opioid receptor blockade by increasing the production of proopiomelanocortin (POMC). dcapharmacy.com POMC is a precursor protein that is cleaved into several active hormones, including beta-endorphin (B3029290) and adrenocorticotropic hormone (ACTH). dcapharmacy.com ACTH, in turn, stimulates the adrenal glands to release cortisol, a primary stress hormone.
While the precise impact of standard-dose naltrexone on HPA axis function is complex and can vary, the modulation of this system is a recognized aspect of its pharmacological profile.
Proposed Mechanisms for Low-Dose Naltrexone (LDN)
When administered in low doses, typically ranging from 1 to 5 mg per day, naltrexone exhibits distinct mechanisms of action that are thought to be independent of its primary opioid receptor antagonism. nih.govracgp.org.aumdpi.com These proposed mechanisms are central to its off-label use for a variety of chronic conditions.
A key proposed mechanism for low-dose naltrexone (LDN) is its action as an antagonist of Toll-like receptor 4 (TLR4). nih.govgethealthspan.commedrxiv.org TLR4 is a component of the innate immune system found on various immune cells, including microglia, the resident immune cells of the central nervous system. nih.govgethealthspan.comgethealthspan.com
Activation of TLR4 on microglia triggers the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and others, contributing to neuroinflammation. nih.govmdpi.commedrxiv.org This neuroinflammatory process is implicated in the pathophysiology of various chronic pain and neurodegenerative conditions. nih.govdrcpainmd.com
LDN is believed to act as a glial cell modulator by inhibiting TLR4 signaling. nih.govnih.govdroracle.ai This action suppresses microglial activation and reduces the production of pro-inflammatory factors. nih.govgethealthspan.comdrcpainmd.com Interestingly, this effect appears to be mediated by the dextro-isomer of naltrexone, which has no activity at opioid receptors, suggesting that the anti-inflammatory and neuroprotective effects of naltrexone may be independent of its opioid-related actions. nih.govgethealthspan.com By attenuating neuroinflammation, LDN may help to alleviate symptoms in conditions associated with chronic glial cell activation. nih.govgethealthspan.com
Another prominent theory regarding LDN's mechanism is the "opioid rebound" effect. nih.gov The transient and intermittent blockade of opioid receptors by a low dose of naltrexone is thought to signal to the body that opioid levels are low. dcapharmacy.combarrcenter.com In response, the body is hypothesized to compensate by upregulating the production of endogenous opioids, such as beta-endorphin and met-enkephalin (B1676343) (also known as opioid growth factor or OGF), as well as increasing the number and sensitivity of opioid receptors. nih.govbarrcenter.comcenterforpain.net
This temporary blockade, which lasts for a few hours, is followed by a prolonged period of increased levels of endogenous opioids and enhanced receptor activity. dcapharmacy.comcenterforpain.netpatientpop.com This elevation in the body's natural pain-relieving and mood-elevating compounds may contribute to the therapeutic effects of LDN. prescottrx.comaafp.org However, some research has not found a systematic alteration in plasma β-endorphin concentrations with LDN treatment, suggesting that this mechanism may be more complex or that other pathways are more significant. nih.goveneuro.org
LDN is considered an immunomodulatory agent, meaning it helps to balance and regulate the immune system rather than simply suppressing it. nih.govflorynhealth.netnwimed.com This effect is likely a result of its combined actions on TLR4 and the endogenous opioid system. barrcenter.comrenewforyou.org
White blood cells, which are key players in the immune response, have opioid receptors on their surface. barrcenter.com The increased levels of endogenous opioids following LDN administration can interact with these receptors, influencing immune cell function. barrcenter.commyremedyrx.com LDN has been shown to inhibit the proliferation of T and B lymphocytes. droracle.aidroracle.ai
Furthermore, LDN is thought to promote the function of T regulatory cells (Tregs), which are crucial for maintaining immune system balance and preventing excessive inflammation and autoimmunity. barrcenter.commyremedyrx.comharrisonwellness.com By modulating cytokine production—decreasing pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and potentially increasing anti-inflammatory cytokines like IL-10—LDN can help to quell an overactive immune response. mdpi.comdroracle.aiqalyco.com This immunomodulatory action is believed to be beneficial in a range of autoimmune and inflammatory conditions. prescottrx.commyremedyrx.com
Upregulation of Endogenous Opioids
Unidentified Mechanisms and Further Research Areas
While significant progress has been made in understanding the mechanisms of this compound, particularly at low doses, there are still areas that require further investigation. The precise interplay between TLR4 antagonism, endogenous opioid upregulation, and immunomodulation is not yet fully elucidated. nih.gov
The role of different opioid receptor subtypes (mu, delta, and kappa) in the effects of LDN is an area of ongoing research. droracle.ai Additionally, the long-term effects of LDN on the neuroimmune and neuroendocrine axes are not completely understood. nih.gov
Future research may focus on:
The specific downstream signaling pathways affected by LDN's interaction with TLR4.
The exact conditions under which LDN leads to a significant and sustained increase in endogenous opioids.
The potential for developing more targeted glial cell modulators that build upon the discoveries made with LDN. nih.gov
Investigating the therapeutic potential of naltrexone's stereoisomers, such as dextro-naltrexone, which may offer anti-inflammatory benefits without affecting opioid receptors. nih.govgethealthspan.com
Continued research in these areas will be crucial for a more complete understanding of this compound's full therapeutic potential and for the development of novel treatments for a variety of complex chronic diseases.
Pharmacokinetics and Metabolism of Naltrexone Hydrochloride
Absorption and Bioavailability Dynamics
The journey of naltrexone (B1662487) hydrochloride through the body begins with its absorption and is significantly influenced by metabolic processes that affect its ultimate availability to target tissues.
Oral Absorption and First-Pass Metabolism
Following oral administration, naltrexone hydrochloride is absorbed rapidly and almost completely from the gastrointestinal tract, with approximately 96% of the dose being absorbed. fda.govmedsafe.govt.nzmnk.comhres.ca Despite this high level of absorption, the oral bioavailability of naltrexone is considerably lower and highly variable, with estimates ranging from 5% to 40%. fda.govmedsafe.govt.nzmnk.comdrugbank.com This discrepancy is due to extensive first-pass metabolism in the liver. fda.govdrugbank.comwikipedia.org
Upon entering the liver, naltrexone is substantially metabolized, primarily by dihydrodiol dehydrogenases, into its major active metabolite, 6-β-naltrexol. mnk.comwikipedia.org This process occurs before the parent drug reaches systemic circulation, thereby reducing its concentration. Consequently, plasma levels of 6-β-naltrexol are 10- to 30-fold higher than those of naltrexone after an oral dose. wikipedia.org Peak plasma concentrations of both naltrexone and 6-β-naltrexol are typically reached within one hour of oral administration. fda.govmnk.com The systemic clearance of naltrexone is so efficient that it exceeds the rate of liver blood flow, which suggests that extra-hepatic sites of metabolism also exist. mnk.comhres.ca
Variability in Systemic Exposure
Significant inter-individual variability, up to 10-fold, has been observed in the systemic exposure to naltrexone in adults. nih.govmdpi.com Several factors contribute to this variability. The functional state of the liver is a primary determinant. fda.govmedsafe.govt.nz Studies have reported that in patients with compensated and decompensated liver cirrhosis, the area under the curve (AUC), a measure of total drug exposure, for naltrexone increased by approximately 5- and 10-fold, respectively, compared to individuals with normal liver function. fda.govmnk.comhres.ca These findings indicate that the extent of alterations in naltrexone's bioavailability is directly related to the severity of liver disease. fda.govmnk.comdrugbank.com
Furthermore, food intake can influence absorption. The administration of naltrexone with a high-fat meal has been shown to increase the AUC and maximum concentration (Cmax) of naltrexone by 2.1-fold and 3.7-fold, respectively. fda.gov Genetic factors, such as variations in the AKR1C4 enzyme genotype, and demographic factors like age and sex, may also contribute to the variable biotransformation of naltrexone. mdpi.comresearchgate.net
Pharmacokinetic Parameters of Oral this compound
| Parameter | Value | Reference |
|---|---|---|
| Oral Bioavailability | 5% - 40% | fda.govmedsafe.govt.nzmnk.comdrugbank.com |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | fda.govmnk.com |
| Plasma Protein Binding | ~21% | fda.govmedsafe.govt.nzmnk.comnih.gov |
| Volume of Distribution (Intravenous) | ~1350 Liters | fda.govmnk.comnih.gov |
| Volume of Distribution (Oral, single dose) | 16.1 L/kg | wikipedia.org |
Distribution Characteristics
Once in the systemic circulation, this compound is distributed throughout the body, with its binding to plasma proteins and its penetration into various tissues, including the brain, being key aspects of its pharmacokinetic profile.
Plasma Protein Binding
Naltrexone exhibits low binding to plasma proteins. fda.gov In vitro studies using human plasma have determined that approximately 21% of naltrexone is bound to these proteins. fda.govmedsafe.govt.nzmnk.comnih.gov This low level of binding is consistent across the therapeutic dose range, meaning a large fraction of the drug remains unbound and pharmacologically active in the bloodstream. fda.govmnk.com
Volume of Distribution
The volume of distribution (Vd) for naltrexone is large, indicating extensive distribution into tissues outside of the plasma. fda.gov Following intravenous administration, the Vd is estimated to be 1350 liters. fda.govmedsafe.govt.nzmnk.comnih.gov After a single oral dose, the apparent volume of distribution is reported as 16.1 L/kg. wikipedia.org This large Vd suggests that naltrexone does not remain confined to the bloodstream and distributes widely throughout the body.
Brain Opioid Receptor Occupancy
Naltrexone functions as a competitive antagonist at opioid receptors, with the strongest affinity for the μ-opioid receptor (MOR), followed by the κ-opioid receptor (KOR) and, to a much lesser extent, the δ-opioid receptor (DOR). wikipedia.orgacs.org Positron Emission Tomography (PET) studies have quantified its occupancy of these receptors in the brain. A standard 50 mg oral dose has been found to occupy approximately 90% to 95% of brain MORs. wikipedia.org
A crucial finding from research is the long duration of this receptor blockade, which far exceeds the plasma half-life of the drug. wikipedia.org The half-time for the dissociation of naltrexone from brain MORs is estimated to be between 72 and 108 hours. wikipedia.orgoup.com For instance, after a single 50 mg dose, MOR occupancy remains high at approximately 91% after 48 hours and is still around 80% after 72 hours. wikipedia.org This sustained receptor occupancy is a key feature of its pharmacodynamic effect. Studies have also noted a phenomenon known as hysteresis, where for a given plasma concentration of naltrexone, the level of receptor occupancy is greater at later time points after administration. researchgate.net
Brain Opioid Receptor Occupancy (MOR) After a Single 50 mg Oral Naltrexone Dose
| Time Post-Administration | Approximate Receptor Occupancy | Reference |
|---|---|---|
| 48 hours (2 days) | ~91% | wikipedia.org |
| 72 hours (3 days) | ~80% | wikipedia.org |
| 120 hours (5 days) | ~46% | wikipedia.org |
| 168 hours (7 days) | ~30% | wikipedia.org |
Biotransformation and Metabolite Formation
Primary Metabolic Pathway: 6-β-Naltrexol Formation
The principal metabolic route for naltrexone is its reduction to 6-β-naltrexol. hres.cahres.ca This conversion is a rapid and significant process, largely driven by hepatic dihydrodiol dehydrogenases. oup.comwikipedia.orgmdpi.com Following oral administration, naltrexone experiences substantial first-pass metabolism, where a large portion of the drug is metabolized in the liver before it reaches systemic circulation. fda.govmnk.comnps.org.au This results in plasma concentrations of 6-β-naltrexol that can be 10 to 30 times higher than that of the parent drug. wikipedia.orgwikipedia.org
The formation of 6-β-naltrexol is a stereospecific reduction of the 6-keto group of naltrexone. nih.gov In addition to 6-β-naltrexol, other minor metabolites are formed, including 2-hydroxy-3-methoxy-6-β-naltrexol and 2-hydroxy-3-methoxynaltrexone. fda.govmnk.comfda.gov Naltrexone and its metabolites can also be conjugated with glucuronic acid to form additional metabolic products. wikipedia.orgfda.gov It is noteworthy that the cytochrome P450 enzyme system is not involved in the metabolism of naltrexone. wikipedia.orgfda.govjneuropsychiatry.org
Contribution of Metabolites to Pharmacological Activity
While 6-β-naltrexol is considered less potent than naltrexone in its antagonist effects, its significantly longer elimination half-life (approximately 13 hours compared to 4 hours for naltrexone) and higher plasma concentrations mean it plays a substantial role in the prolonged duration of opioid receptor blockade. fda.govmnk.comdrugbank.com Although it has a limited ability to cross the blood-brain barrier, it can still exert central effects and may significantly contribute to the central actions of orally administered naltrexone. wikipedia.orgwikipedia.org
Extra-hepatic Metabolism
Evidence suggests that the metabolism of naltrexone is not confined solely to the liver. fda.govmnk.comnps.org.au The systemic clearance of naltrexone has been observed to exceed hepatic blood flow, which points to the existence of extra-hepatic sites of drug metabolism. hres.cahres.camnk.com This indicates that other tissues and organs contribute to the biotransformation of naltrexone, although the specific locations and the extent of this extra-hepatic metabolism are not fully elucidated.
Role of Dihydrodiol Dehydrogenases
The biotransformation of naltrexone to its primary active metabolite, 6-β-naltrexol, is primarily mediated by a family of cytosolic enzymes known as dihydrodiol dehydrogenases. oup.comfda.govjneuropsychiatry.org Research has identified specific dihydrodiol dehydrogenases (DD1, DD2, and DD4) in human liver cytosol as being responsible for this stereospecific reduction. nih.gov Notably, studies have shown that the cytochrome P450 system does not play a role in this metabolic pathway. wikipedia.orgfda.govjneuropsychiatry.org The activity of these dihydrodiol dehydrogenases can be influenced by various factors, potentially leading to inter-individual variability in naltrexone metabolism. oup.commdpi.com
Elimination and Excretion Pathways
The final phase of naltrexone's journey through the body is its elimination, which primarily occurs through the kidneys.
Renal Excretion of Parent Drug and Metabolites
The primary route of elimination for both naltrexone and its metabolites is via the kidneys, with 53% to 79% of an administered dose being excreted in the urine. fda.govmnk.comdrugbank.com However, only a small fraction, typically less than 2%, of an oral dose is excreted as unchanged naltrexone. fda.govmnk.comdrugbank.com The majority is eliminated as metabolites, with unchanged and conjugated 6-β-naltrexol accounting for a significant portion, approximately 43% of an oral dose. fda.gov Fecal excretion represents a minor pathway for elimination. fda.govmnk.comdrugbank.com
The renal clearance of naltrexone suggests that its elimination is mainly through glomerular filtration. fda.govmnk.comdrugbank.com In contrast, the renal clearance of 6-β-naltrexol is considerably higher, indicating that in addition to glomerular filtration, it undergoes active tubular secretion. fda.govmnk.com The pharmacokinetic profile also suggests that naltrexone and its metabolites may undergo enterohepatic recycling, where they are excreted in the bile, reabsorbed in the intestine, and returned to the liver. fda.govmnk.com
Compound Names Mentioned in this Article
| Compound Name |
| 2-hydroxy-3-methoxy-6-β-naltrexol |
| 2-hydroxy-3-methoxynaltrexone |
| 6-β-naltrexol |
| Corticosterone |
| Dihydrotestosterone |
| Glucuronic acid |
| Hydromorphone |
| Menadione |
| Morphine |
| Naloxone (B1662785) |
| Naltrexone |
| This compound |
| Oxycodone |
| Oxymorphone |
| Testosterone |
Pharmacokinetic Parameters of Naltrexone and 6-β-Naltrexol
| Parameter | Naltrexone | 6-β-Naltrexol |
| Elimination Half-Life | 4 hours fda.govmnk.comdrugbank.com | 13 hours fda.govmnk.comdrugbank.com |
| Primary Route of Elimination | Renal fda.govmnk.comdrugbank.com | Renal fda.govmnk.comdrugbank.com |
| Renal Clearance Mechanism | Primarily glomerular filtration fda.govmnk.comdrugbank.com | Glomerular filtration and active tubular secretion fda.govmnk.com |
| Percentage of Oral Dose Excreted Unchanged in Urine | < 2% fda.govmnk.comdrugbank.com | Not specified |
| Percentage of Oral Dose Excreted as Unchanged and Conjugated Metabolite in Urine | Not applicable | ~ 43% fda.gov |
Enterohepatic Recycling
The pharmacokinetic profile of this compound suggests that the parent drug and its metabolites may undergo enterohepatic recycling. nih.govmnk.commedsafe.govt.nzhres.ca This process involves the excretion of the drug or its metabolites into the bile, storage in the gallbladder, and subsequent release into the small intestine, where they can be reabsorbed back into circulation. This recycling mechanism can contribute to the prolonged presence of the drug and its metabolites in the body. wildpharm.co.zamims.com
Half-life of Naltrexone and its Metabolites
The elimination half-life of naltrexone and its primary active metabolite, 6-β-naltrexol, varies depending on the formulation and route of administration.
For orally administered naltrexone, the mean elimination half-life is approximately 4 hours for naltrexone and 13 hours for 6-β-naltrexol. mnk.comfda.govdrugbank.comlandmarkrecovery.com Some studies have reported a range for naltrexone's half-life between 3.9 and 10.3 hours. nih.gov Despite the relatively short plasma half-lives, a single oral dose can block opioid receptors for 48 to 72 hours. wikipedia.org There is also evidence of a slower terminal elimination phase for naltrexone with a half-life of about 96 hours. wikipedia.org
For the extended-release intramuscular injection, the elimination half-life of both naltrexone and 6-β-naltrexol is significantly longer, ranging from 5 to 10 days. landmarkrecovery.comwikipedia.orgnih.govsinclairmethod.org This prolonged half-life is due to the slow release of naltrexone from the microsphere formulation, a process described as absorption rate-limited elimination or "flip-flop" kinetics. nih.gov
| Formulation | Compound | Mean Elimination Half-life |
| Oral | Naltrexone | 4 hours mnk.comfda.govdrugbank.comlandmarkrecovery.com |
| Oral | 6-β-naltrexol | 13 hours mnk.comfda.govdrugbank.comlandmarkrecovery.comnih.gov |
| Intramuscular (extended-release) | Naltrexone | 5 to 10 days landmarkrecovery.comwikipedia.orgnih.govsinclairmethod.org |
| Intramuscular (extended-release) | 6-β-naltrexol | 5 to 10 days wikipedia.orgsinclairmethod.org |
Impact of Physiological and Pathophysiological States on Pharmacokinetics
Hepatic Impairment Effects
Hepatic impairment can significantly alter the pharmacokinetics of orally administered naltrexone. drugs.com In patients with liver cirrhosis, the area under the curve (AUC), a measure of total drug exposure, for naltrexone has been reported to increase by approximately 5-fold in those with compensated cirrhosis and 10-fold in those with decompensated cirrhosis compared to individuals with normal liver function. hres.cafda.govdrugs.com This suggests that the bioavailability of naltrexone is related to the severity of liver disease. hres.cafda.govdrugs.com
In individuals with severe cirrhosis, the formation of 6-β-naltrexol is delayed, leading to circulating levels of naltrexone being higher than its metabolite during the first few hours after administration. nih.gov Despite these changes, the elimination half-life of both naltrexone and 6-β-naltrexol does not appear to differ significantly in patients with liver cirrhosis compared to those with normal liver function. nih.gov
For the long-acting injectable formulation, mild to moderate hepatic impairment does not seem to significantly affect the pharmacokinetics of naltrexone. nih.govpcssnow.orgfda.gov Therefore, dose adjustments for this formulation may not be necessary for patients with mild or moderate liver impairment. nih.govpcssnow.orginpharmd.com The use of naltrexone in patients with severe hepatic impairment has not been extensively studied and is generally approached with caution. fda.govfda.govhres.caaasld.org
| Hepatic Condition | Formulation | Effect on Naltrexone AUC |
| Compensated Liver Cirrhosis | Oral | ~5-fold increase hres.cafda.govdrugs.com |
| Decompensated Liver Cirrhosis | Oral | ~10-fold increase hres.cafda.govdrugs.com |
| Mild to Moderate Hepatic Impairment | Intramuscular (extended-release) | No significant alteration nih.govpcssnow.orgfda.gov |
Renal Impairment Considerations
Naltrexone and its primary metabolite, 6-β-naltrexol, are primarily excreted through the kidneys. mnk.comhres.cafda.govdroracle.ai Urinary excretion of unchanged naltrexone accounts for less than 2% of an oral dose, while unchanged and conjugated 6-β-naltrexol account for about 43%. nih.govmnk.commedsafe.govt.nzdrugs.com The renal clearance for naltrexone ranges from 30 to 127 mL/min, suggesting elimination mainly through glomerular filtration. nih.govmedsafe.govt.nzdrugbank.comdrugs.comdroracle.ai In contrast, the renal clearance for 6-β-naltrexol is higher, ranging from 230 to 369 mL/min, which indicates an additional renal tubular secretory mechanism. nih.govmnk.commedsafe.govt.nzhres.cadrugs.com
Caution is advised when administering naltrexone to patients with renal impairment. hres.canih.govdrugs.comdroracle.ai In patients with end-stage renal disease, a decreased hepatic first-pass metabolism of naltrexone has been observed, which, combined with renal impairment, can lead to increased plasma levels of the drug. nih.gov However, studies have shown that hemodialysis has little effect on the blood levels and pharmacokinetics of naltrexone, suggesting that dose adjustments may not be necessary for patients undergoing dialysis. nih.govresearchgate.net For the long-acting injectable formulation, mild renal insufficiency (creatinine clearance of 50-80 mL/min) has been found to have little to no influence on its pharmacokinetics. fda.gov The pharmacokinetics in moderate to severe renal insufficiency have not been evaluated for this formulation. fda.gov
Developmental and Genetic Factors in Variability
Significant variability in the biotransformation of naltrexone has been observed, and this can be partially attributed to developmental and genetic factors. nih.govnih.govresearchgate.net
Developmental Factors: Limited data exists for the pediatric population. nih.gov One study examining human liver samples found that naltrexone biotransformation activity increased from birth, peaking in middle childhood (ages 2-5). nih.gov However, the impact of age was found to be less significant than genetic variation. nih.gov
Genetic Factors: The metabolism of naltrexone is primarily carried out by the aldo-keto reductase 1C4 (AKR1C4) enzyme. nih.govgeneticlifehacks.com Genetic variations in the AKR1C4 gene can lead to reduced metabolic activity. nih.gov For instance, co-occurring missense mutations S145C and L311V in AKR1C4 have been shown to reduce catalytic activity. nih.gov Individuals heterozygous for these variants showed a 31% reduction in activity, while those who were homozygous showed a 71% reduction compared to wild-type individuals. nih.gov Genetic polymorphisms in the dihydrodiol dehydrogenase enzyme may also influence the rate and extent of naltrexone metabolism. oup.com
Furthermore, variations in the gene that codes for the mu-opioid receptor (OPRM1) can influence the therapeutic response to naltrexone. muschealth.orggrantome.com The A118G single nucleotide polymorphism in the OPRM1 gene, which results in a change in the receptor protein, may alter the effectiveness of naltrexone. grantome.com The interaction between genes related to the opioid and dopamine (B1211576) systems may also predict an individual's response to naltrexone treatment. muschealth.org
Efficacy and Clinical Research in Substance Use Disorders
Alcohol Use Disorder (AUD)
Naltrexone (B1662487) hydrochloride has demonstrated efficacy in several key areas of AUD treatment, including reducing cravings and consumption, preventing relapse, and as a component of comprehensive treatment plans.
Reduction in Craving and Alcohol Consumption
Clinical studies have shown that naltrexone hydrochloride can significantly reduce alcohol craving and consumption. By blocking opioid receptors, it is thought to diminish the rewarding and pleasurable effects of alcohol, thereby decreasing the motivation to drink. nih.gov Meta-analyses of human laboratory studies have confirmed that naltrexone reduces both the quantity of alcohol consumed and self-reported cravings compared to placebo. nih.gov
One meta-analysis found that naltrexone treatment led to a notable reduction in the risk of heavy drinking. nih.gov Another analysis of 14 randomized controlled trials (RCTs) involving over 2,000 participants concluded that naltrexone significantly reduced alcohol craving. samhsa.gov Some research suggests that individuals with higher initial cravings may experience the most significant benefits from naltrexone treatment. samhsa.gov
However, the results across all studies are not entirely consistent. Some laboratory studies and clinical trials have reported no significant effect of naltrexone on reducing alcohol craving or consumption. nih.govpitt.edu For instance, a large trial involving veterans with severe alcohol dependence did not find a significant difference between naltrexone and placebo in reducing drinking days or the amount of alcohol consumed per drinking day. nih.gov
Table 1: Selected Studies on this compound for Alcohol Craving and Consumption
| Study/Analysis | Participants | Key Findings |
|---|---|---|
| Meta-analysis of human laboratory studies nih.gov | 748 | Naltrexone significantly reduced self-reported alcohol craving compared to placebo. |
| Meta-analysis of human laboratory studies nih.gov | 490 | Naltrexone reduced the quantity of alcohol consumed in controlled experimental settings. |
| Multicentre, double-blind, placebo-controlled trial oup.com | 70 compliant patients | Naltrexone group consumed half the amount of alcohol compared to placebo and had a greater reduction in craving. |
| Meta-analysis of 14 RCTs samhsa.gov | 2,127 | Naltrexone therapy significantly reduced alcohol craving. |
| Department of Veterans Affairs large clinical trial nih.gov | 627 | No significant difference from placebo in reducing the percentage of drinking days or drinks per drinking day. |
Prevention of Relapse to Heavy Drinking
A primary goal of AUD treatment is the prevention of relapse, particularly to heavy drinking. Multiple meta-analyses and clinical trials have established that this compound is effective in this regard. alcoholtreatmentguidelines.com.auoarhealth.com It has been shown to reduce the risk of returning to heavy drinking, even if it doesn't always increase the likelihood of complete abstinence. nih.govbu.edu
The number needed to treat (NNT) to prevent one person from returning to heavy drinking with oral naltrexone (50 mg/d) has been estimated at 12. bu.edu One meta-analysis reported that naltrexone reduced the likelihood of relapse to heavy drinking by 36%. oarhealth.com Furthermore, research indicates that naltrexone can double the time between a first drinking episode and a subsequent one, providing more time for psychosocial interventions to be effective. samhsa.gov
Comparative Efficacy with Other Pharmacotherapies
This compound is one of several medications approved for the treatment of AUD. Other common pharmacotherapies include acamprosate (B196724) and disulfiram (B1670777). jlgh.org Comparative efficacy studies have been conducted to determine the relative effectiveness of these treatments.
Meta-analyses comparing naltrexone to acamprosate have found no statistically significant difference between the two in preventing a return to any drinking or heavy drinking. bu.edu However, some research suggests that naltrexone may be more effective at reducing heavy drinking and cravings, while acamprosate might be better at promoting complete abstinence. drugs.comgoodrx.com
In a multicenter, open-label trial comparing disulfiram, naltrexone, and acamprosate, disulfiram was found to be more effective in reducing heavy drinking days and increasing time to the first drink during the initial supervised medication phase. nih.gov There were no significant differences in drinking outcomes between the naltrexone and acamprosate groups in this study. nih.gov Another study found that extended-release injectable naltrexone was associated with fewer inpatient detoxification days compared to oral naltrexone, disulfiram, or acamprosate. ajmc.com
Table 2: Comparative Efficacy of AUD Pharmacotherapies
| Comparison | Outcome Measure | Result | Citation |
|---|---|---|---|
| Naltrexone vs. Acamprosate | Return to heavy drinking | No significant difference | bu.edu |
| Naltrexone vs. Acamprosate | Reducing heavy drinking and cravings | Naltrexone may be more effective | drugs.comgoodrx.com |
| Naltrexone vs. Acamprosate | Promoting abstinence | Acamprosate may be more effective | goodrx.com |
| Disulfiram vs. Naltrexone vs. Acamprosate | Reducing heavy drinking days (initial phase) | Disulfiram was more effective | nih.gov |
| Extended-Release Naltrexone vs. Oral Medications | Inpatient detoxification days | Extended-release naltrexone associated with fewer days | ajmc.com |
Role in Psychosocial and Behavioral Interventions
The U.S. Food and Drug Administration (FDA) recommends that this compound be used as part of a comprehensive treatment program that includes psychosocial support. samhsa.gov Research has shown that combining naltrexone with psychosocial interventions can improve treatment outcomes for individuals with AUD. nih.gov
A Cochrane review of 21 randomized controlled trials found that combining pharmacological treatments (most commonly naltrexone) with psychosocial interventions, such as cognitive-behavioral therapy (CBT), reduced the number of heavy drinkers compared to psychosocial intervention alone. nih.gov The efficacy of naltrexone can also depend on the type of psychosocial therapy it is paired with. For example, some studies have found that naltrexone is more effective when combined with therapies that teach coping skills rather than those that are solely supportive and abstinence-oriented. samhsa.gov The COMBINE study, a large clinical trial, found that naltrexone was more effective than placebo in patients who received medical management without extensive behavioral therapy. nih.gov
Opioid Use Disorder (OUD)
This compound's primary mechanism of action, opioid receptor antagonism, makes it a valuable tool in the treatment of OUD.
Blockade of Exogenous Opioid Effects
This compound is an opioid antagonist that competitively binds to opioid receptors in the brain, effectively blocking the effects of externally administered opioids like heroin or prescription pain relievers. drugs.comnih.govmedsafe.govt.nz This blockade prevents the euphoric and intoxicating feelings associated with opioid use, which is a key component of its therapeutic action. nih.gov
Clinical studies have demonstrated that a standard dose of naltrexone can block the pharmacological effects of a 25mg intravenous heroin challenge for up to 24 hours. medsafe.govt.nz Because the binding is competitive, it is possible to override the blockade with very high doses of opioids; however, this is extremely dangerous and can lead to life-threatening overdose due to the high levels of opioids required. medsafe.govt.nzsamhsa.gov Before starting treatment with this compound, it is crucial for individuals to be abstinent from opioids for a sufficient period to avoid precipitating a severe withdrawal syndrome. nih.gov
Prevention of Opioid Relapse
This compound functions as a pure opioid antagonist, which means it blocks the euphoric and sedative effects of opioids by competitively binding to opioid receptors in the brain. fda.govuams.edu This blockade is a cornerstone of its mechanism in preventing relapse among individuals with opioid use disorder. uams.edunih.gov By preventing the desired effects of opioid use, it helps to diminish conditioned cravings over time. uams.edu Clinical evidence indicates that a standard oral dose can block the pharmacological effects of intravenously administered heroin for 24 to 72 hours, depending on the dosage. fda.govmnk.com
The effectiveness of this compound in preventing relapse has been substantiated in multiple clinical trials. Long-acting injectable formulations, in particular, have shown significant success by addressing the challenge of daily adherence required for oral naltrexone. nih.govcolumbia.edu
Table 1: Selected Clinical Trial Outcomes for Naltrexone in Opioid Relapse Prevention An interactive data table based on the data in the text.
| Trial/Study Focus | Treatment Group | Comparison Group | Key Finding | Citation |
|---|---|---|---|---|
| Multicenter Trial (Ex-prisoners) | Long-acting injectable naltrexone | Counseling and community treatment referrals | 43% of the naltrexone group relapsed within six months, compared to 64% of the control group. No overdose deaths occurred in the naltrexone group. | columbia.edu |
| Russian Trial (Opioid-addicted patients) | Naltrexone implant | Oral naltrexone or placebo | The implant was superior in retaining patients in treatment and preventing relapse compared to both oral naltrexone and placebo. | nih.gov |
| Norway Trial (Opioid dependence) | Extended-release naltrexone | Buprenorphine-naloxone | Both treatments were found to be similarly effective in maintaining short-term abstinence from illicit opioids. | mass.gov |
| NYC Jails Pilot Study | Extended-release naltrexone (pre-release) | No XR-NTX (control) | The study aimed to compare rates of sustained opioid relapse, hypothesizing lower rates in the naltrexone group. | clinicaltrials.gov |
Impact on Opioid Tolerance and Withdrawal Precipitation
This compound does not cause the development of tolerance or physical dependence. fda.govmnk.com However, its use has significant implications for a patient's opioid tolerance. By blocking opioid receptors, naltrexone helps prevent the re-establishment of physical dependence in individuals who are abstinent. fda.gov A critical consideration is that after discontinuing naltrexone, a person's tolerance to opioids is substantially reduced. uams.edusamhsa.govunsw.edu.au This heightened sensitivity means that if an individual relapses and uses opioids at doses similar to their previous use, they face a significantly increased risk of a life-threatening overdose. uams.edusamhsa.gov
A primary characteristic of this compound is its ability to precipitate acute opioid withdrawal. mnk.commedsafe.govt.nz If administered to an individual who is physically dependent on opioids, naltrexone will rapidly displace those opioids from their receptors. umassmed.edu This action triggers a sudden, severe withdrawal syndrome, with symptoms often appearing within five minutes and potentially lasting up to 48 hours. fda.govmnk.commedsafe.govt.nz Symptoms can include confusion, significant gastrointestinal distress, and other signs of autonomic hyperactivity. mnk.comnih.gov For this reason, it is imperative that patients complete a medically supervised detoxification and are free of all opioids for at least 7 to 10 days before initiating treatment. uams.edu
Other Substance Use Disorders Under Investigation
Stimulant Use Disorder (e.g., Methamphetamine, Cocaine)
Research into the efficacy of this compound for treating stimulant use disorders, such as those involving cocaine and methamphetamine, is based on the role of the endogenous opioid system in the brain's reward pathways. The theory is that by blocking opioid receptors, naltrexone may dampen the rewarding effects of stimulants and reduce cravings. nih.gov
Clinical findings have been mixed. Some laboratory studies suggest naltrexone can reduce the subjective positive effects of amphetamines and decrease cravings. nih.gov However, clinical trials have yielded inconsistent results. One recent major study investigated a combination therapy of injectable naltrexone with oral bupropion (B1668061) for moderate to severe methamphetamine use disorder. nih.gov This combination was found to be more effective than a placebo in reducing methamphetamine use. nih.gov Yet, studies of naltrexone as a standalone therapy have not consistently demonstrated a significant advantage over placebo for treating cocaine or methamphetamine dependence. nih.gov Research continues to explore its potential, including its effects on specific patient populations and in combination with other medications. clinicaltrials.govbmj.comcenterwatch.comclinicaltrials.gov
Table 2: Research Highlights for Naltrexone in Stimulant Use Disorder An interactive data table based on the data in the text.
| Study Focus | Intervention | Key Finding | Citation |
|---|---|---|---|
| ADAPT-2 Trial | Injectable Naltrexone + Oral Bupropion | The combination therapy was safe and more effective than placebo for treating moderate to severe methamphetamine use disorder. The response rate was 16.5% in the treatment group vs. 3.4% in the placebo group in the initial phase. | nih.gov |
| Laboratory Study | Naltrexone | Attenuated the relationship between cue-induced craving and the positive subjective effects of methamphetamine. | nih.gov |
| Clinical Trial (ADHD) | Naltrexone + Methylphenidate | Naltrexone significantly diminished the euphoric "liking" effects of methylphenidate during the initial treatment phase. | nih.gov |
| Pilot Study | Intermittent Oral Naltrexone | Meth-using men who have sex with men (MSM) treated with as-needed naltrexone had greater reductions in meth-using days compared to placebo. | centerwatch.com |
Problem Gambling
This compound has been investigated as a treatment for problem gambling, also known as gambling disorder. The rationale is that the brain's reward pathways, which are modulated by endogenous opioids and implicated in substance addiction, are also activated by gambling behaviors. By blocking opioid receptors, naltrexone may reduce the urge to gamble and the pleasurable sensations associated with it. clinicaltrials.govgreo.ca
Several clinical studies have provided evidence that naltrexone may be effective in diminishing gambling urges and behaviors. clinicaltrials.govgreo.caresearchgate.net A double-blind, placebo-controlled trial found that naltrexone was significantly more effective than a placebo in reducing the severity of gambling. clinicaltrials.gov Another study noted that a higher proportion of participants in the naltrexone group were "much improved" compared to the placebo group. cbs.sa.gov.au While these findings are promising, research is ongoing to confirm its efficacy and establish its role in the treatment of this disorder. clinicaltrials.govclinicaltrials.gov
Table 3: Clinical Study Outcomes for Naltrexone in Problem Gambling An interactive data table based on the data in the text.
| Study Design | Participants | Key Finding | Citation |
|---|---|---|---|
| Randomized, Double-Blind, Placebo-Controlled Trial | 83 subjects (45 analyzed) | 75% of the naltrexone group were rated as "much improved" compared to 24% of the placebo group. | cbs.sa.gov.au |
| Open-Label Trial | 17 subjects | Naltrexone reduced urges to gamble and gambling behavior. | researchgate.net |
| Case Series (UK) | 10 patients | All patients showed a decrease in cravings to gamble after six weeks of treatment. Six gave up gambling completely during treatment. | greo.ca |
| Randomized, Double-Blind, Placebo-Controlled Trial | 52 subjects with concurrent alcohol dependence | No significant differences were found between the naltrexone and placebo groups on any gambling or alcohol measures. | clinicaltrials.gov |
Neurobiological Underpinnings of Naltrexone Hydrochloride Effects
Brain Reward Circuitry and Neural Correlates
Naltrexone (B1662487) hydrochloride exerts significant effects on the brain's reward system, a network critical in the development and maintenance of substance use disorders. numberanalytics.com Its impact is observable at the level of specific brain regions, attentional processes, and the functional integration of large-scale neural networks.
The ventral striatum, particularly the nucleus accumbens, is a central hub in the brain's reward circuitry. numberanalytics.com Neuroimaging studies provide evidence that naltrexone hydrochloride modulates activity in this region. Specifically, it has been shown to reduce neural responses in the ventral striatum that are induced by alcohol-related cues. nih.govresearchgate.net This attenuation of cue-induced activation is consistent with the hypothesis that naltrexone diminishes the rewarding effects of substances by modulating the endogenous opioid system's influence on dopamine (B1211576) release. nih.govresearchgate.net
Research indicates that naltrexone's blockade of mu-opioid receptors (MORs) in the ventral tegmental area (VTA) can prevent the release of dopamine in the nucleus accumbens that is typically induced by alcohol. researchgate.net This disruption of the alcohol-opioid-dopamine cascade is believed to be a key mechanism of its therapeutic action. researchgate.net In functional magnetic resonance imaging (fMRI) studies, acute administration of naltrexone was found to increase the blood-oxygen-level-dependent (BOLD) signal in the striatum and pallidum during a reward-driven task. nih.govnih.govresearchgate.net
| Study Focus | Brain Region(s) | This compound Effect | Source(s) |
| Alcohol Cue Reactivity | Ventral Striatum | Decreased activation in response to alcohol cues. | nih.govresearchgate.net |
| Reward-Conditioned Cues | Striatum, Pallidum | Increased BOLD signal. | nih.govnih.govresearchgate.net |
| Methamphetamine Use Disorder | Ventral Striatum | Reduced resting-state functional connectivity. | nih.gov |
This table summarizes key research findings on the effects of this compound on reward-related brain regions.
Attentional bias refers to the tendency for an individual's attention to be preferentially captured by salient stimuli, such as cues associated with rewards. This compound has been investigated for its potential to reduce this bias. nih.govresearchgate.net
In a placebo-controlled study involving male drinkers, while naltrexone did not uniformly reduce attentional bias to reward-conditioned cues across all participants, its effects within specific brain regions were linked to individual reductions in this bias. nih.govnih.govresearchgate.net Specifically, the modulatory effects of naltrexone in the pallidum and putamen were predictive of a decrease in attentional bias toward reward-conditioned distractors. nih.govnih.govresearchgate.net These findings suggest that naltrexone's therapeutic influence may not be solely on reward processing itself, but also on enhancing top-down attentional control, allowing for better resistance to distraction from salient environmental cues. nih.govnih.govresearchgate.net
Functional connectivity, a measure of the temporal correlation of activity between different brain regions, is significantly altered by this compound. Studies using resting-state fMRI have revealed that the compound can both increase and decrease the integration of various neural networks.
| Affected Network/Connection | Study Population | Effect of this compound | Source(s) |
| Ventral Striatum ↔ Amygdala, Hippocampus, Midbrain | Methamphetamine Use Disorder | Decreased Connectivity | nih.govfrontiersin.org |
| rACC/vmPFC ↔ Left Frontoparietal Network | Alcohol Users | Increased Connectivity | nih.gov |
| rACC/vmPFC ↔ Visual and Motor Regions | Alcohol Users | Decreased Connectivity | nih.gov |
| Whole Brain (Overall) | Alcohol-Dependent Animals (Withdrawal) | Increased Connectivity, Decreased Modularity | nih.gov |
This table outlines the observed changes in functional connectivity between brain regions following the administration of this compound.
Attentional Bias to Reward-Conditioned Cues
Neurotransmitter Systems Interactions (Beyond Opioids)
While this compound's primary identity is that of an opioid antagonist, its neurobiological reach extends to influence other critical neurotransmitter systems, notably the dopaminergic and serotonergic systems.
This compound indirectly modulates the dopaminergic system, which is central to reward and motivation. nih.govoatext.com It is hypothesized to attenuate the rewarding effects of substances like alcohol by dampening the associated surge in dopamine release. nih.gov This effect is thought to be mediated by the blockade of endogenous opioid influence on GABAergic interneurons in the VTA, which in turn disinhibits dopamine neurons projecting to the nucleus accumbens. researchgate.net
Translational studies have provided a more nuanced understanding of this interaction. In healthy human subjects and animal models, naltrexone did not significantly affect the acute release of dopamine induced by amphetamine. nih.gov However, in an animal model of chronic amphetamine administration, naltrexone did significantly attenuate the dopamine release that occurred upon reinstatement of the drug. nih.gov This suggests that the opioid system's modulation of dopamine release becomes more critical during the chronic phases of drug use. nih.gov
The interaction between this compound and the serotonergic system is primarily documented in the context of co-administration with other serotonergic agents. unm.edurxlist.com Combining naltrexone with drugs that affect the serotonin (B10506) neurotransmitter system, such as Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin and Norepinephrine (B1679862) Reuptake Inhibitors (SNRIs), or tricyclic antidepressants, can increase the risk of developing serotonin syndrome. drugbank.comrxlist.comdrugs.com Serotonin syndrome is a potentially serious condition resulting from excessive serotonergic activity in the central nervous system. drugs.com This potential for a drug-drug interaction highlights a relationship between naltrexone and serotonergic pathways, although the direct, independent effect of naltrexone on serotonin levels or receptor function is less clearly defined than its effects on the opioid and dopamine systems.
Pharmacogenetics and Individualized Treatment Response
Mu-Opioid Receptor Gene (OPRM1) Polymorphisms (e.g., A118G SNP)
The mu-opioid receptor, encoded by the OPRM1 gene, is the primary target for naltrexone (B1662487). fare.org.au A specific single nucleotide polymorphism (SNP) within this gene, known as A118G (rs1799971), has been a major focus of research. This polymorphism involves a substitution from adenine (B156593) (A) to guanine (B1146940) (G) at nucleotide position 118, resulting in an amino acid change from asparagine to aspartate at position 40 (Asn40Asp). nih.gov
The A118G SNP has been investigated as a potential moderator of naltrexone's effectiveness in treating alcohol use disorder (AUD). nih.gov The theory is that by blocking the mu-opioid receptors, naltrexone diminishes the rewarding effects of alcohol, thereby reducing the motivation to drink. nih.govmetaphi.camayoclinic.org
Initial studies and some meta-analyses suggested that individuals carrying at least one copy of the G-allele (the Asp40 variant) experienced a better response to naltrexone treatment compared to those homozygous for the A-allele (Asn40). researchgate.netuconn.edu These positive outcomes were often measured by lower rates of relapse to heavy drinking. researchgate.netnih.gov For instance, one meta-analysis found that patients with the G-allele treated with naltrexone had significantly lower relapse rates than those homozygous for the A-allele. researchgate.net Another study noted that naltrexone adherence was linked to reduced same-day alcohol consumption specifically in individuals with the 118G variant. nih.gov
However, the body of evidence is not entirely consistent. nih.gov Subsequent and more recent meta-analyses have reported conflicting results, with some failing to find a significant moderating effect of the A118G SNP on naltrexone's efficacy for drinking outcomes. nih.govnih.gov These inconsistencies may be due to variations in study design, patient populations, and the specific outcomes measured. nih.gov
Regarding craving, the results are also mixed. Some laboratory studies have indicated that naltrexone can reduce alcohol craving. ucla.edu One study found that naltrexone's effect on reducing craving was more pronounced in individuals with the DRD4-L allele, a polymorphism in the dopamine (B1211576) receptor D4 gene. nih.gov Another study, however, reported that naltrexone actually increased the urge for alcohol in carriers of the Asp40 allele of the OPRM1 gene. nih.gov This highlights the complexity of the relationship between OPRM1 genotype, craving, and naltrexone treatment.
| Genotype | Reported Influence on Naltrexone Efficacy | Reported Influence on Craving Reduction |
|---|---|---|
| G-allele carriers (AG/GG) | Some studies report better treatment response and lower relapse rates. researchgate.netuconn.edu | Evidence is inconsistent; one study reported an increase in alcohol urge. nih.gov |
| A-allele homozygotes (AA) | Reported to have a less favorable response to naltrexone compared to G-allele carriers in some studies. researchgate.net | One study showed no effect on urge to drink. nih.gov |
The A118G polymorphism may also influence the subjective experience of alcohol, such as feelings of euphoria, which can impact treatment outcomes. Naltrexone is believed to work in part by blocking the pleasurable or "high" effects of alcohol. oup.com
Research suggests that naltrexone can decrease the euphoric effects of alcohol, and this effect may be more pronounced in certain subgroups. researchgate.net One study found that naltrexone reduced ethanol-induced 'euphoria' in individuals with the A118G polymorphism. researchgate.net Another laboratory study reported that the blunting effect of naltrexone on alcohol-induced "high" was stronger among individuals carrying the G-allele. ucla.edu These findings support the idea that the OPRM1 genotype can modulate how an individual subjectively responds to alcohol while on naltrexone.
In terms of abstinence, the evidence is less clear. A meta-analysis found that while G-allele carriers on naltrexone had lower relapse rates, there were no significant differences in abstinence rates between genotypes. researchgate.net This suggests that while the A118G polymorphism might influence the ability to control drinking and prevent a return to heavy use, its effect on maintaining complete abstinence may be less direct.
Influence on Naltrexone Efficacy and Craving Reduction
Dopamine Receptor Gene (DRD4) Polymorphisms
The dopamine system is also critically involved in the reinforcing effects of alcohol and other substances. As such, genetic variations in dopamine receptors, such as the dopamine D4 receptor gene (DRD4), have been explored as potential moderators of naltrexone response. mdpi.com The DRD4 gene has a well-known polymorphism called a variable number of tandem repeats (VNTR) in exon 3, which can influence the receptor's structure and function. mdpi.com Alleles are often categorized as short (S, less than 7 repeats) or long (L, 7 or more repeats). nih.govmdpi.com
Some research indicates that polymorphisms in the DRD4 gene may influence the effectiveness of naltrexone. mdpi.com For example, one study found that naltrexone decreased heavy drinking and craving during non-drinking times, but only in individuals who were carriers of the long (L) allele of the DRD4 gene. mdpi.com However, other studies have not found a significant differential effect of naltrexone based on the DRD4 polymorphism. nih.govnih.gov One study specifically examining cue-elicited urge to drink found no differential medication effects by DRD4 polymorphism. nih.gov The role of DRD4 polymorphisms in naltrexone response remains an area requiring further investigation.
Identification of Predictors for Naltrexone Response
Beyond specific gene polymorphisms, researchers are working to identify a broader range of predictors to better determine who is most likely to benefit from naltrexone treatment. These predictors can be clinical, behavioral, or neurobiological.
Neurobiological predictors are also emerging as promising tools. Functional magnetic resonance imaging (fMRI) studies have shown that high reactivity of the brain's reward system, particularly the ventral striatum, to alcohol cues may predict a better response to naltrexone. nih.gov One study found a significant interaction between pre-treatment cue reactivity in the ventral striatum and naltrexone treatment on the time to the first heavy relapse, with the high-activation group showing a significant benefit from the medication. nih.gov Another study found that a reduction in reward-related brain activation in response to cues, along with smoking status, could predict treatment response. nih.gov
| Predictor Category | Specific Predictor | Associated Outcome |
|---|---|---|
| Clinical | Family history of alcoholism oup.comresearchgate.net | Positive response to naltrexone oup.comresearchgate.net |
| Early age at onset of drinking problems oup.comresearchgate.net | Positive response to naltrexone oup.comresearchgate.net | |
| Comorbid use of other drugs of abuse oup.comresearchgate.net | Positive response to naltrexone oup.comresearchgate.net | |
| Neurobiological | High cue-induced brain activation in the ventral striatum nih.gov | Better naltrexone efficacy, longer time to relapse nih.gov |
| Reduction in cue-elicited brain activation during treatment nih.gov | Reduced heavy drinking nih.gov | |
| Behavioral | Smoking status nih.gov | May predict treatment response nih.gov |
Implications for Personalized Medicine in Addiction Treatment
The growing body of research in the pharmacogenetics of naltrexone holds significant promise for the future of personalized medicine in addiction treatment. nih.gov The goal is to move beyond a "one-size-fits-all" approach and instead tailor treatment strategies to the individual's unique genetic and biological profile.
By identifying genetic markers like the OPRM1 A118G SNP or clinical predictors such as a family history of alcoholism, clinicians may one day be able to select patients who are most likely to respond favorably to naltrexone. musc.edu For example, genotyping patients before initiating treatment could help determine if they have the genetic variations that predict a positive response. musc.edu This could lead to more effective and efficient treatment, improving outcomes for individuals with substance use disorders.
While the use of genetic testing to guide naltrexone prescription is not yet a standard clinical practice, the ongoing research is paving the way for a future where personalized medicine is a reality in addiction treatment. musc.eduthe-hospitalist.org This approach has the potential to significantly reduce the societal burden of addiction and improve the well-being of those affected. nih.gov
Adverse Event Profiles and Safety Considerations Excluding Dosage/administration Details
General Adverse Events
The administration of naltrexone (B1662487) hydrochloride can lead to a variety of general adverse events, affecting multiple bodily systems.
Gastrointestinal Disturbances
Gastrointestinal issues are among the most frequently reported side effects of naltrexone hydrochloride. wikipedia.orgpatsnap.com These can include:
Nausea and vomiting drugs.commedlineplus.govhealthline.com
Abdominal pain or cramping drugs.commedlineplus.govhealthline.com
Diarrhea or constipation wikipedia.orgmedlineplus.govhealthline.com
Loss of appetite healthline.comnih.gov
Nausea is a particularly common side effect, especially at the beginning of treatment, though it often subsides as the body adjusts. patsnap.com Taking the medication with food may help alleviate some of these gastrointestinal symptoms. drugs.com While usually mild to moderate, severe abdominal pain has also been reported. patsnap.com In post-hoc analysis of two clinical trials of methylnaltrexone, a related compound, abdominal pain was most frequently described as "cramps" or "cramping," was typically mild to moderate, and its incidence decreased with subsequent doses. nih.gov
Table 1: Common Gastrointestinal Adverse Events of this compound
| Adverse Event | Reported Frequency |
|---|---|
| Nausea | Very Common (up to 33%) drugs.com |
| Vomiting | Common (up to 14%) drugs.com |
| Diarrhea | Common drugs.com |
| Abdominal Pain/Cramps | Very Common (>10%) wikipedia.org |
| Constipation | Less Common drugs.com |
Neurological Effects
This compound can also affect the central nervous system, leading to a range of neurological side effects. stuffthatworks.health Commonly reported neurological effects include:
Headache drugs.commedlineplus.gov
Dizziness or syncope drugs.commedlineplus.gov
Insomnia or other sleep disturbances drugs.commedlineplus.govpatsnap.com
Anxiety and nervousness drugs.commedlineplus.govpatsnap.com
Headache is a very common adverse event, reported in up to 25% of patients in some instances. drugs.com Dizziness and a feeling of being light-headed can also occur. patsnap.com Sleep disturbances, including difficulty falling or staying asleep, are also frequently noted. drugs.comdrugs.com Additionally, feelings of anxiety, nervousness, or restlessness are commonly associated with naltrexone use. drugs.commedlineplus.govpatsnap.com
Table 2: Common Neurological Adverse Events of this compound
| Adverse Event | Reported Frequency |
|---|---|
| Headache | Very Common (up to 25%) drugs.com |
| Dizziness/Syncope | Very Common (up to 13%) drugs.com |
| Insomnia/Sleep Disorder | Very Common (up to 14%) drugs.com |
| Anxiety | Very Common (up to 12%) drugs.com |
Fatigue and Somnolence
Feelings of fatigue, drowsiness, and somnolence (sleepiness) are also reported adverse events associated with this compound treatment. drugs.compatsnap.com Patients may experience unusual tiredness or a general lack of energy. wikipedia.orgdrugs.com These effects can impact daily activities and may require caution, for instance, when driving or operating machinery. drugs.com
Hepatotoxicity and Liver Function Monitoring
There is a known risk of liver-related adverse events with this compound, particularly at doses higher than those typically recommended. nih.govsinclairmethod.org This has led to a black box warning for dose-related hepatotoxicity in the past, based on reports of asymptomatic elevations in aminotransferase levels. jwatch.org
Cases of hepatocellular injury have been reported, and the medication is contraindicated in individuals with acute hepatitis or liver failure. nih.govsinclairmethod.org Symptoms of potential liver damage include dark urine, pain in the upper stomach, and yellowing of the eyes or skin. drugs.com
However, several studies suggest that at standard therapeutic doses, the risk of clinically significant hepatotoxicity is low. sinclairmethod.orgnih.gov Many reported elevations in liver enzymes (transaminases) are mild, self-limiting, and may resolve even with continued treatment. nih.govinpharmd.com In some studies, the rate of these elevations was similar to that observed with a placebo. nih.gov A study on patients with pre-existing liver disease, including compensated cirrhosis, found that naltrexone appeared to be safe and did not pose a significant risk of hepatotoxicity. jwatch.orgdroracle.ai
Regular monitoring of liver function tests (LFTs), including aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), is often recommended before and during treatment. derbyshiremedicinesmanagement.nhs.ukpcssnow.org Some guidelines suggest that naltrexone can be initiated if liver enzyme levels are less than 3-5 times the upper limit of normal (ULN). droracle.aidroracle.ai If significant elevations in LFTs occur, discontinuation of the medication may be necessary. derbyshiremedicinesmanagement.nhs.uk
Psychiatric Adverse Events
In addition to anxiety, this compound has been associated with other psychiatric adverse events. Depression is a reported side effect, and there have been post-marketing reports of suicidal ideation and attempts. drugs.comnps.org.au It is important to note that a causal relationship between naltrexone and these events has not been definitively established. nps.org.au
Patients with a history of depression or suicidal thoughts should be carefully monitored during treatment. drugs.com Family members and caregivers should also be aware of the potential for mood changes and report any concerning symptoms, such as feelings of sadness, hopelessness, or irritability, to a healthcare provider. medlineplus.govsaintlukeskc.org In rare cases, hallucinations have been reported. drugs.comcpn.or.kr
A pooled analysis of five clinical trials of a combination product containing naltrexone and bupropion (B1668061) found that while anxiety and sleep-related psychiatric adverse events were more frequent with the combination therapy than with placebo, depression-related events were less common. nih.gov The analysis also concluded that the combination was not associated with suicidal ideation or behavior in the studied population. nih.gov
Precipitated Opioid Withdrawal Syndrome
A significant safety concern with this compound is the risk of precipitating an acute opioid withdrawal syndrome. nih.gov This occurs when naltrexone is administered to an individual who is physically dependent on opioids and has not undergone a sufficient opioid-free period. wikipedia.org Naltrexone, as an opioid antagonist, displaces opioids from their receptors, leading to the rapid onset of withdrawal symptoms. wikipedia.org
To avoid this, it is crucial that patients are opioid-free for a recommended period, typically 7 to 10 days, before starting naltrexone. wikipedia.orghealthline.com A naloxone (B1662785) challenge test may be used by some clinicians to confirm the absence of opioids before initiating treatment. wikipedia.org
Symptoms of precipitated withdrawal can be severe and may include:
Nausea and vomiting nih.gov
Abdominal cramps nih.gov
Sweating nih.gov
Tachycardia (rapid heart rate) nih.gov
Muscle and joint pain nih.gov
Anxiety and irritability nih.gov
Rhinorrhea (runny nose) and tearing nih.gov
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Alanine aminotransferase (ALT) |
| Aspartate aminotransferase (AST) |
| Bupropion |
| Methadone |
| Methylnaltrexone |
| Naloxone |
Interactions with Other Medications
This compound's efficacy and safety can be significantly influenced by its interactions with other medications. As an opioid antagonist, its most critical interactions are with opioid-containing drugs. However, several other classes of medication can also interact with naltrexone, affecting its function or leading to adverse effects. getnaltrexone.com
Opioid Agonists and Partial Agonists
The primary and most significant interaction of this compound is with opioid agonists. Naltrexone functions by blocking opioid receptors in the brain, which means it will interfere with the action of any opioid medication. getnaltrexone.comriahealth.com This includes prescription painkillers, certain cough and cold remedies, and some anti-diarrheal preparations. goodrx.comdrugs.com
Precipitated Withdrawal: For individuals physically dependent on opioids, the administration of naltrexone will block the effects of the opioids they have been taking, leading to a rapid and severe withdrawal syndrome. drugs.comgrovetreatment.com It is crucial that a person is opioid-free for a significant period (generally 7 to 10 days) before starting naltrexone treatment to avoid this. goodrx.comdrugs.com
Blocked Efficacy: If a person taking naltrexone requires treatment with an opioid for pain management (e.g., after an injury or surgery), the naltrexone will block the analgesic effects of the opioid, rendering it ineffective. getnaltrexone.com
Increased Opioid Sensitivity: After a period of naltrexone treatment, a person's tolerance to opioids may be reduced. If they relapse and use opioids, they may be at a higher risk of overdose, even at lower doses than they previously used. joinmonument.commayoclinic.org
A notable interaction occurs with buprenorphine , a partial opioid agonist used in the treatment of opioid use disorder. Concurrent use of naltrexone and buprenorphine is generally not recommended as naltrexone can block buprenorphine's therapeutic effects and may precipitate withdrawal symptoms. bccsu.camedicalnewstoday.comdrugs.comdrugs.com Research has shown that naltrexone can attenuate the effects of buprenorphine on cocaine self-administration in preclinical studies, suggesting that the opioid antagonist action of naltrexone interferes with the partial agonist effects of buprenorphine. nih.gov
The combination of naltrexone with other opioid-containing medications is also contraindicated. This includes drugs such as:
Alfentanil rxlist.com
Codeine goodrx.comrxlist.com
Hydrocodone goodrx.comrxlist.com
Hydromorphone rxlist.com
Meperidine rxlist.com
Methadone rxlist.comeuropa.eu
Morphine rxlist.comeuropa.eu
Oxycodone rxlist.com
Oxymorphone rxlist.com
Tapentadol rxlist.com
Medications for Alcohol Use Disorder
Naltrexone is often used in combination with other medications for alcohol use disorder, such as disulfiram (B1670777) and acamprosate (B196724).
Disulfiram: There is a potential for additive liver toxicity when naltrexone and disulfiram are used together, as both medications can affect liver function. healthline.commedscape.comdrugs.comdrugs.com Therefore, their concurrent use should be approached with caution, and liver function should be monitored. healthline.comdrugs.com However, some research indicates that the combination can be safe and effective for individuals with co-occurring alcohol dependence and depression, with no significant increase in side effects compared to monotherapy. nih.gov
Acamprosate: Co-administration of naltrexone and acamprosate has been studied, with some research suggesting a pharmacokinetic interaction. One study found that naltrexone increased the rate and extent of acamprosate absorption, leading to higher plasma concentrations of acamprosate. nih.govdroracle.ai Despite this, the combination is generally considered safe and may offer enhanced efficacy for some individuals. nih.govdroracle.aigoodrx.comtg.org.aupracticalrecovery.com
Central Nervous System (CNS) Depressants
While naltrexone itself does not typically cause significant CNS depression, its interaction with other CNS depressants warrants consideration.
Benzodiazepines: There are no known direct pharmacological interactions between naltrexone and benzodiazepines like alprazolam (Xanax) or diazepam. grovetreatment.comhealthline.comdrugs.comdrugs.com However, since both can cause side effects like dizziness and fatigue, taking them together might increase the likelihood of these effects. healthline.com
Thioridazine: Concurrent use of naltrexone and thioridazine, an antipsychotic medication, may lead to increased lethargy and somnolence. nih.govnih.govmedicalnewstoday.com
Other Medications
Bupropion: The combination of naltrexone and bupropion is approved for weight management. medlineplus.gov However, this combination carries a risk of increased blood pressure and heart rate. medlineplus.gov It is also important to avoid taking more than one product containing bupropion at a time to prevent overdose. medlineplus.gov
Dextromethorphan: This common ingredient in over-the-counter cough and cold medicines can interact with naltrexone. joinmonument.com
Diphenoxylate: An antidiarrheal medication that may interact with naltrexone. joinmonument.com
Yohimbine (B192690): Taking yohimbine with naltrexone may lead to anxiety and an increase in pulse and blood pressure. nih.gov
The following table summarizes key interactions between this compound and other medications.
| Interacting Drug/Class | Potential Effect of Interaction |
| Opioid Agonists (e.g., morphine, heroin, oxycodone) | Precipitated withdrawal in dependent individuals; blocked analgesic effect; increased sensitivity to opioids after naltrexone discontinuation. getnaltrexone.comriahealth.comgoodrx.comdrugs.comjoinmonument.commayoclinic.org |
| Buprenorphine | Blocked therapeutic effects of buprenorphine; potential for precipitated withdrawal. bccsu.camedicalnewstoday.comdrugs.comdrugs.comnih.gov |
| Disulfiram | Potential for additive hepatotoxicity. healthline.commedscape.comdrugs.comdrugs.com |
| Acamprosate | Increased absorption and plasma concentration of acamprosate. nih.govdroracle.ai |
| Thioridazine | Increased lethargy and somnolence. nih.govnih.govmedicalnewstoday.com |
| Bupropion | Increased blood pressure and heart rate. medlineplus.gov |
| Yohimbine | Anxiety, increased pulse, and blood pressure. nih.gov |
Novel Therapeutic Applications and Ongoing Research Directions
Obesity and Weight Management (in combination with Bupropion)
The combination of naltrexone (B1662487) hydrochloride and bupropion (B1668061) hydrochloride has emerged as a pharmacological treatment for chronic weight management in adults with obesity or who are overweight with at least one weight-related comorbidity. nih.govaafp.org This combination therapy targets the central nervous system's pathways that regulate food intake, energy expenditure, and eating behaviors. pjmhsonline.comvu.edu.au
The mechanism is believed to be synergistic. Bupropion, a weak dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, stimulates pro-opiomelanocortin (POMC) cells in the hypothalamus to release alpha-melanocyte-stimulating hormone (α-MSH) and beta-endorphin (B3029290). nih.govvu.edu.au While α-MSH helps decrease food intake and increase energy expenditure, β-endorphin creates a negative feedback loop that reduces the activity of POMC cells. nih.govnih.gov Naltrexone, an opioid antagonist, blocks this inhibitory feedback by binding to the mu-opioid receptors, leading to a more sustained and powerful activation of the POMC system than either drug could achieve alone. nih.govvu.edu.au Additionally, the combination has been shown to reduce food intake by acting on the mesolimbic dopamine circuit, which is involved in food reward. nih.govforhers.com
Clinical trials have demonstrated the efficacy of the naltrexone/bupropion combination. In the CONTRAVE Obesity Research-II (COR-II) trial, a 56-week, double-blind, placebo-controlled study, participants receiving the combination therapy achieved significantly greater weight loss compared to those on placebo. nih.gov
Table 1: Key Findings from the COR-II Trial nih.gov
| Outcome | Naltrexone/Bupropion Group | Placebo Group |
| Mean Weight Loss (Week 56) | -6.4% | -1.2% |
| Patients with ≥5% Weight Loss (Week 56) | 50.5% | 17.1% |
| Patients with ≥10% Weight Loss (Week 56) | 28.6% | 7.3% |
Data sourced from the CONTRAVE Obesity Research-II (COR-II) trial. nih.gov
These studies indicate that the combination of naltrexone and bupropion, as an adjunct to diet and exercise, can be an effective option for long-term weight management. aafp.orgdovepress.com
Chronic Pain Conditions
Low-dose naltrexone (LDN), referring to doses approximately one-tenth of the standard dose, is being investigated as a treatment for various chronic pain conditions due to its potential anti-inflammatory and analgesic properties. racgp.org.aunih.gov
A randomized, double-blind, placebo-controlled, crossover study found that LDN was associated with a significant reduction in daily pain scores compared to placebo. researchgate.net Participants also reported improvements in general satisfaction with life and mood. researchgate.net Another study is currently underway to further evaluate the effect and mechanism of LDN on pain in women with fibromyalgia. clinicaltrials.govclinicaltrials.gov
Table 2: Efficacy of Low-Dose Naltrexone in Fibromyalgia researchgate.net
| Outcome | Low-Dose Naltrexone | Placebo |
| Pain Reduction | 28.8% | 18.0% |
| Response Rate | 32% | 11% |
Response was defined as a significant reduction in pain plus a significant reduction in either fatigue or sleep problems. Data sourced from a crossover clinical trial. researchgate.net
Complex Regional Pain Syndrome (CRPS) is a form of chronic pain that usually affects an arm or a leg. researchgate.net Emerging evidence suggests that LDN may be a beneficial treatment for CRPS. researchgate.netpainphysicianjournal.com The proposed mechanism involves the attenuation of glial cell activation and neuroinflammation, which are thought to play a role in the pathogenesis of CRPS. researchgate.netcenterforpain.net
Case reports have described significant improvements in CRPS symptoms, including dystonia and allodynia, following treatment with LDN. researchgate.net A systematic literature review concluded that LDN was positively associated with symptom relief in patients with chronic pain, but noted a limited number of studies specifically focused on CRPS. painphysicianjournal.com Currently, clinical trials are being conducted to gather more robust data on the efficacy and safety of LDN for CRPS. clinicaltrials.govclinicaltrial.be
The analgesic effects of low-dose naltrexone are believed to stem from multiple mechanisms, distinct from the opioid antagonism seen at higher doses. racgp.org.aucenterforpain.net One primary proposed mechanism is the modulation of the immune system, specifically the attenuation of microglial cell activation in the central nervous system. racgp.org.audroracle.ai By antagonizing Toll-like receptor 4 (TLR4) on these glial cells, LDN can reduce the release of pro-inflammatory cytokines and other inflammatory mediators. droracle.aidovepress.com
Another hypothesized mechanism involves a rebound effect on the endogenous opioid system. The transient blockade of opioid receptors by LDN is thought to lead to a compensatory upregulation of the production of endogenous opioids, such as endorphins and enkephalins, resulting in pain relief. centerforpain.netaafp.org However, some recent research has cast doubt on this mechanism, suggesting that TLR4 inhibition may be the more significant pathway for LDN's analgesic effects. dovepress.com
Complex Regional Pain Syndrome
Inflammatory and Autoimmune Disorders
The immunomodulatory properties of LDN have led to its investigation in various inflammatory and autoimmune conditions. nih.govaafp.org
Crohn's disease is a type of inflammatory bowel disease that causes chronic inflammation of the gastrointestinal tract. arizona.edu Several studies have explored the use of LDN as a treatment for active Crohn's disease. arizona.edunih.govnih.gov
Table 3: Clinical and Endoscopic Response in Crohn's Disease with LDN nih.gov
| Response Type | LDN Group | Placebo Group |
| Clinical Response | 88% | 40% |
| Endoscopic Remission | 33% | 8% |
Data from a randomized, placebo-controlled, double-blind study after 12 weeks of therapy. nih.gov
Chronic Fatigue Syndrome (ME/CFS)
Naltrexone hydrochloride, particularly in low doses (LDN), is being investigated as a potential therapeutic agent for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS), a complex and debilitating chronic condition. nih.govme-pedia.org Research suggests that LDN may offer therapeutic benefits by targeting the underlying pathomechanisms of ME/CFS. nih.gov
One area of focus is the Transient Receptor Potential Melastatin 3 (TRPM3) ion channel, which is implicated in the immune functions of Natural Killer (NK) cells. nih.govfrontiersin.org In ME/CFS patients, TRPM3 ion channel activity in NK cells is impaired. frontiersin.org this compound acts as an antagonist to the mu (µ)-opioid receptor, which in turn negates the inhibitory effect of this receptor on TRPM3. nih.govfrontiersin.org Studies have shown that in vitro treatment of NK cells from ME/CFS patients with naltrexone can restore TRPM3 ion channel function, which is crucial for proper calcium signaling and NK cell activity. nih.gov A study involving ME/CFS patients taking LDN reported restored TRPM3-like ionic currents in their NK cells. nih.gov
Clinical observations also suggest a potential benefit. A retrospective review of clinical records for 218 ME/CFS patients who were prescribed LDN indicated that the treatment was safe and effective in alleviating symptoms for some individuals. nih.gov Furthermore, a study highlighted that three out of four ME/CFS patients who took low doses of naltrexone experienced improvements in cognition, sleep, and stamina. solvecfs.org To further investigate these findings, clinical trials are underway to test the efficacy of naltrexone for treating patients with ME/CFS. solvecfs.orgclinicaltrials.gov One such trial is a double-blind, randomized, crossover study designed to assess the anti-inflammatory effects of LDN and its association with clinical outcomes in individuals with ME/CFS. clinicaltrials.govclinicaltrials.gov
The table below summarizes key research findings on this compound in ME/CFS.
| Study Focus | Key Findings |
| TRPM3 Ion Channel Function | This compound restores impaired TRPM3 ion channel function in NK cells of ME/CFS patients. nih.govfrontiersin.org |
| Symptom Alleviation | Retrospective analysis of 218 patients suggests LDN can be safe and effective for symptom relief. nih.gov |
| Clinical Improvement | Reports indicate improved cognition, sleep, and stamina in a significant portion of patients taking LDN. solvecfs.org |
| Ongoing Clinical Trials | Randomized controlled trials are in progress to validate the anti-inflammatory effects and clinical benefits of LDN in ME/CFS. solvecfs.orgclinicaltrials.govclinicaltrials.gov |
Potential in Other Inflammatory Conditions (e.g., Rheumatoid Arthritis, Lupus)
The potential anti-inflammatory properties of low-dose naltrexone (LDN) have led to its investigation in various autoimmune and inflammatory conditions, including rheumatoid arthritis and lupus. nih.govbarrcenter.com The proposed mechanism involves the modulation of the immune system, potentially through its action on microglial cells in the central nervous system, which is distinct from its opioid receptor antagonism. nih.gov
Rheumatoid Arthritis (RA) : Research into LDN for RA is still in its early stages, but some evidence suggests it may be a beneficial adjunctive therapy. nih.govmyrateam.com A study based on the Norwegian Prescription Database indicated that LDN use was associated with a reduction in the use of analgesics and Disease-Modifying Antirheumatic Drugs (DMARDs) in RA patients. nih.gov Community-reported data, while not a substitute for clinical trials, shows that a small percentage of RA patients have tried this compound, with variable effectiveness. stuffthatworks.health Researchers hypothesize that LDN may dampen inflammation by inhibiting the release of inflammatory proteins called cytokines. myrateam.com Pilot trials have been proposed to further test LDN in inflammatory conditions like RA. nih.gov A clinical trial is currently underway to assess the efficacy of LDN in reducing chronic pain in patients with osteoarthritis and inflammatory arthritis, including RA. clinicaltrials.gov
Lupus (Systemic Lupus Erythematosus - SLE) : For individuals with lupus, LDN is being explored as a treatment to help reduce pain and regulate the immune system. lupuscorner.com The theory is that by temporarily blocking opioid receptors, LDN can lead to an increase in the production of endorphins and enkephalins, which can help modulate the immune system. lupuscorner.com A 2014 review highlighted the promise of LDN for people with autoimmune diseases like lupus, suggesting it could be an option with a low risk of side effects. lupuscorner.com However, it is considered an off-label, complementary approach and is not a replacement for standard lupus treatments. droracle.ai It is also noted that naltrexone should be used with caution in patients with organ damage, which can be a complication of SLE. lupuscorner.com The combination product containing this compound and bupropion hydrochloride has been associated with reports of lupus skin rash or worsening of lupus symptoms, although the frequency could not be estimated from the available data. europa.eu
The following table outlines the current state of research for this compound in these inflammatory conditions.
| Condition | Research Findings and Status |
| Rheumatoid Arthritis (RA) | - Associated with reduced use of other RA medications in a database study. nih.gov- Hypothesized to work by reducing inflammatory cytokines. myrateam.com- Considered a less-common treatment option with variable reported effectiveness. stuffthatworks.health- Clinical trials are ongoing to evaluate its effect on arthritic pain. clinicaltrials.gov |
| Lupus (SLE) | - Used off-label to potentially reduce pain and modulate the immune system. lupuscorner.comdroracle.ai- A 2014 review suggested it holds promise for autoimmune diseases. lupuscorner.com- Caution is advised for patients with lupus-related organ damage. lupuscorner.com- A combination drug including naltrexone has noted potential for lupus-related skin side effects. europa.eu |
Emerging Research Areas
Vulvodynia
This compound, particularly in low doses (LDN), is emerging as a potential treatment for vulvodynia, a chronic vulvar pain condition that is often challenging to manage. clinicaltrials.govnih.govnih.gov Although no pharmacological treatment standards currently exist for vulvodynia, the effectiveness of LDN in other chronic pain conditions has prompted its investigation for this specific application. clinicaltrials.govclinicaltrials.gov
Research in this area is in its early stages, with evidence primarily coming from case series and ongoing clinical trials. A case series described three patients with refractory vulvodynia who experienced subjective improvement in their symptoms without side effects after adding LDN to their treatment regimen. nih.govnih.govresearchgate.net This suggests that LDN could be a useful adjunct therapy for patients who have not responded to standard treatments. nih.gov
To gather more robust evidence, a randomized, quadruplet-blinded, placebo-controlled clinical trial is underway. clinicaltrials.govclinicaltrials.gov The primary goal of this trial is to evaluate the effect of LDN on pain perception and quality of life in women with different types of vulvodynia (provoked, spontaneous, or mixed). clinicaltrials.govclinicaltrials.gov The study will assess the effectiveness of LDN in reducing chronic pain over a four-month treatment period compared to a placebo. clinicaltrials.gov The outcomes will be measured using patient-reported e-diaries and validated psychology questionnaires. clinicaltrials.gov
Binge Eating Disorder
This compound is being investigated for its potential to treat binge eating disorder (BED), a condition characterized by recurrent episodes of consuming large amounts of food with a feeling of loss of control. clinicaltrials.govgetnaltrexone.comwithpower.com The rationale for its use lies in its ability to antagonize the opioid reward system, which can modulate compulsive behaviors like binge eating. nih.govnih.gov
Research has explored naltrexone both as a monotherapy and in combination with other drugs. Early studies showed that low-dose naltrexone was effective in reducing binge eating episodes in individuals with BED. getnaltrexone.com A case series of adolescents in an eating disorder program found that adjunctive naltrexone was safe, well-tolerated, and effective in reducing binge eating and purging behaviors. nih.gov
More recently, the combination of this compound and bupropion hydrochloride has shown significant promise. clinicaltrials.govgetnaltrexone.com A systematic review and meta-analysis concluded that this combination therapy is associated with a statistically significant reduction in weight, Body Mass Index (BMI), and scores on the Binge Eating Scale (BES). mdpi.com Clinical trials have demonstrated that the naltrexone/bupropion combination leads to significant reductions in binge eating frequency and weight. getnaltrexone.com For example, the COR-I trial, a 56-week study, found that participants on the combination therapy lost an average of 6.1% of their body weight compared to 1.3% in the placebo group. getnaltrexone.com
The table below summarizes key findings from studies on this compound for binge eating disorder.
| Study Type | Intervention | Key Findings |
| Early Study | Low-dose Naltrexone | Reduced binge eating episodes. getnaltrexone.com |
| Adolescent Case Series | Adjunctive Naltrexone | Reduced binge eating and purging behaviors; well-tolerated. nih.gov |
| Systematic Review & Meta-Analysis | Naltrexone/Bupropion Combination | Significant reduction in weight, BMI, and Binge Eating Scale scores. mdpi.com |
| COR-I Clinical Trial | Naltrexone/Bupropion Combination | Average weight loss of 6.1% vs. 1.3% for placebo. getnaltrexone.com |
Comorbid Psychiatric Conditions (e.g., Bipolar Disorder with AUD)
There is a significant interest in the utility of this compound for treating patients with comorbid bipolar disorder and alcohol use disorder (AUD), a common and challenging clinical presentation. nih.govcij.gob.mxnih.gov While naltrexone is effective for alcohol dependence, its safety and efficacy in this dual-diagnosis population require specific investigation. nih.govnih.gov
Several studies have explored this area. An open-label pilot study involving 34 outpatients with bipolar disorder and alcohol dependence found that add-on naltrexone therapy was associated with significant improvements in mood symptoms, as measured by the Hamilton Rating Scale for Depression (HRSD-17) and the Young Mania Rating Scale (YMRS). nih.gov The study also reported a significant decrease in the number of drinking days and alcohol craving. nih.gov Another randomized, open-label study compared the combination of valproate and naltrexone to valproate alone and found that the combination may decrease alcohol use. nih.govcij.gob.mx
To provide more definitive evidence, a 12-week, randomized, double-blind, placebo-controlled trial was designed to assess naltrexone as an add-on therapy for 50 outpatients with bipolar I or II disorder and current alcohol dependence. clinicaltrials.gov The primary goal of this study is to determine if naltrexone leads to a greater reduction in alcohol use and craving compared to placebo in this population. clinicaltrials.gov Another clinical trial is also designed to test the efficacy of combining valproate with naltrexone in this patient group. clinicaltrials.gov
Developmental Considerations in Pediatric Populations
The use of this compound in children and adolescents is an area of growing interest, though it is primarily used off-label for this population. nih.govnih.gov Naltrexone's mechanism of antagonizing the opioid reward system makes it a candidate for modulating compulsive and impulsive behaviors that can be present in various pediatric conditions. nih.govnih.govresearchgate.net
Currently, there are no FDA-approved pediatric indications for naltrexone. nih.gov Its off-label use in children and adolescents targets a range of conditions, including binge eating, non-suicidal self-injury, and behavioral symptoms associated with autism spectrum disorder (ASD). nih.gov For instance, in children with ASD, a wide range of behavioral benefits (40%-80%) have been reported with naltrexone use. nih.gov A clinical trial was designed to examine the effects of low-dose naltrexone on social functioning and language in children aged three to six with pervasive developmental disorders (PDD). clinicaltrials.gov
However, there is a recognized lack of data regarding the safety and efficacy of naltrexone in pediatric populations to inform optimal dosing recommendations. nih.gov Evidence is mainly derived from adult studies, and there is considerable variability in response. nih.govnih.gov Developmental changes in drug metabolism and pharmacodynamic pathways are important considerations when using naltrexone in children. nih.govnih.gov For example, naltrexone is primarily metabolized by the enzyme Aldo-Keto Reductase 1C4 (AKR1C4), and the impact of age-related changes (ontogeny) on this enzyme family is not yet fully understood. researchgate.net This highlights the need for prospective studies designed specifically for pediatric patients to establish dose-exposure-response relationships and facilitate evidence-based treatment for mental health conditions where few pharmacological options exist. nih.govnih.gov
Research Methodologies and Challenges in Naltrexone Hydrochloride Studies
Clinical Trial Design and Methodological Rigor
The cornerstone of evidence-based medicine, clinical trials provide the most reliable data on the effectiveness of naltrexone (B1662487) hydrochloride. The design and rigor of these trials are paramount to ensuring the validity and applicability of their findings.
Randomized Controlled Trials (RCTs) are the gold standard for evaluating the efficacy of naltrexone hydrochloride. In these studies, participants are randomly assigned to receive either naltrexone or a control treatment, which is often a placebo. nih.gov This randomization helps to ensure that the groups are comparable at the outset of the study, minimizing the risk of bias.
A systematic review of RCTs for alcohol use disorder (AUD) revealed that the average duration of these trials is typically around 3 months. nih.gov For instance, one RCT enrolled 111 male subjects with alcohol dependence who were randomized to receive either 50 mg of naltrexone or a placebo daily for 12 weeks. nih.gov Another trial included 76 participants with an alcohol use disorder who were also randomized to an intervention or control group. consensus.app The primary outcomes in these trials often include measures such as time to relapse, frequency of drinking, and the number of heavy drinking days. nih.govconsensus.app
The design of these trials can vary. Some are single-center studies, while others are multicenter, involving multiple treatment sites to increase the generalizability of the findings. nih.govucla.edu For example, a multicenter RCT across six sites in the UK randomized 175 patients to receive either naltrexone or a placebo. ucla.edu The sample size of these trials is a critical factor in their statistical power. One study calculated that 59 patients per treatment arm would be needed to detect a significant difference in relapse rates, assuming naltrexone would halve the rate compared to placebo. oup.com
Table 1: Examples of Randomized Controlled Trials of this compound
| Study Focus | Number of Participants | Treatment Duration | Key Methodological Feature | Primary Outcome(s) |
|---|---|---|---|---|
| Efficacy in Alcohol Dependence nih.gov | 111 | 12 weeks | Randomized, placebo-controlled | Maintenance of abstinence and relapse to drinking |
| Mobile Health Intervention for Adherence consensus.app | 76 | 8 weeks | Randomized to intervention and control | Proportion of participants with adequate adherence |
| Multicenter Efficacy in Alcoholism nih.gov | 202 | 12 weeks | Multicenter, randomized, parallel-group | Relapse rate |
| Effectiveness in a Standard Clinical Setting oup.com | Not specified | 3 months | Randomized, placebo-controlled | Safety and effectiveness |
| Comparison with Buprenorphine-Naloxone ucla.edu | 180 | 12 weeks | Open-label, randomized-controlled | Abstinence from illicit opioids and retention in treatment |
To further reduce bias, the majority of rigorous this compound trials employ a double-blind, placebo-controlled design. nih.govoup.comclinicaltrials.gov In a double-blind study, neither the participants nor the investigators know who is receiving the active medication and who is receiving the placebo. This blinding is crucial to prevent expectations from influencing the results. The use of a placebo, an inactive substance that is identical in appearance to the active medication, allows researchers to distinguish the pharmacological effects of naltrexone from the psychological effects of receiving treatment. nih.govoup.com
For example, a 14-week double-blind, placebo-controlled trial in Taiwan assigned 40 alcoholic patients to receive either this compound or a placebo. oup.com Similarly, a 12-week multicenter trial with 202 alcohol-dependent patients used a double-blind, randomized, parallel-group design to compare naltrexone and placebo. nih.gov The integrity of the blinding is sometimes assessed at the end of a trial. In one study, there was no statistically significant difference between the naltrexone and placebo groups in their ability to correctly guess their treatment assignment, suggesting the blinding was successful. ucla.edu
While many RCTs focus on short-term outcomes, typically over 12 weeks, understanding the long-term efficacy of this compound is a significant research challenge. uconn.edu Some studies have extended the treatment period to 24 weeks or longer. nih.gov A meta-analysis of naltrexone trials concluded that while naltrexone is effective in the short term, its benefits may diminish after treatment discontinuation. uconn.edu
The optimal duration of naltrexone treatment remains an area of active investigation and is not yet definitively established. nih.govresearchgate.net Guidelines from the Substance Abuse and Mental Health Services Administration (SAMHSA) suggest a treatment duration of 6 to 12 months, while acknowledging that the ideal length is unknown. tandfonline.com A 2022 systematic review found that a treatment duration of more than 3 months with injectable naltrexone was associated with a significant reduction in heavy drinking days. nih.gov Another study noted that while some individuals may only require brief treatment during high-risk periods, a significant proportion of patients relapse within the first year, suggesting that maintaining pharmacotherapy for at least 12 months may be beneficial. nih.govtandfonline.com One open-label study assessed the safety of a combination of morphine sulfate (B86663) and this compound over a 12-month period. nih.gov
Double-Blind and Placebo-Controlled Studies
Neuroimaging Techniques in Naltrexone Research
Neuroimaging techniques offer a powerful window into the effects of this compound on the human brain. These methods allow researchers to investigate the neural mechanisms underlying the medication's therapeutic effects.
Functional magnetic resonance imaging (fMRI) is a non-invasive technique that measures brain activity by detecting changes in blood flow. In naltrexone research, fMRI is frequently used in cue-reactivity paradigms. nih.govnih.gov In these studies, participants are shown images or other cues related to alcohol while in the fMRI scanner. The resulting brain activation patterns can reveal how naltrexone modulates the brain's response to these cues.
Studies have shown that naltrexone can attenuate alcohol cue-elicited activation in key brain regions involved in reward processing, such as the ventral striatum (VS), anterior cingulate cortex (ACC), and medial prefrontal cortex. ucla.eduresearchgate.net For example, one study found that naltrexone, compared to placebo, significantly reduced activation in the right VS in response to alcohol cues. researchgate.net This reduction in brain activation may be a predictor of treatment response. researchgate.netnih.gov A replication study confirmed that patients with high baseline cue-induced activation in the VS who were treated with naltrexone had a longer time to relapse. nih.gov
The methodology of these fMRI studies typically involves a baseline scan before treatment begins and a follow-up scan after a period of medication administration, often around two weeks. nih.govresearchgate.net This pre-post design allows for the assessment of changes in brain activation that are attributable to the medication.
Table 2: Key Brain Regions Investigated in Naltrexone fMRI Studies
| Brain Region | Associated Function | Observed Effect of Naltrexone | Source(s) |
|---|---|---|---|
| Ventral Striatum (VS) | Reward, motivation | Attenuated activation in response to alcohol cues | nih.govucla.eduresearchgate.net |
| Anterior Cingulate Cortex (ACC) | Decision making, emotional regulation | Attenuated activation in response to alcohol cues | ucla.eduuconn.edu |
| Medial Prefrontal Cortex (mPFC) | Executive function, craving | Attenuated activation in response to alcohol cues | nih.govucla.edu |
| Orbitofrontal Cortex (OFC) | Decision making, value assessment | Attenuated activation in response to alcohol cues | ucla.edu |
Genetic Research Methodologies (e.g., SNP analysis)
Pharmacogenetic research aims to identify genetic variations that can predict an individual's response to a particular medication. In the context of this compound, this research has largely focused on single nucleotide polymorphisms (SNPs), which are variations at a single position in a DNA sequence.
A significant focus of this research has been the A118G SNP (rs1799971) in the mu-opioid receptor gene (OPRM1). nih.govclinicaltrials.govnih.gov The theory is that this genetic variation may alter the structure and function of the mu-opioid receptor, the primary target of naltrexone, thereby influencing treatment efficacy.
Methodologically, these studies involve genotyping participants in clinical trials to determine their OPRM1 A118G status (i.e., whether they are A-allele homozygotes or carriers of the G-allele). nih.gov Researchers then analyze whether treatment response to naltrexone differs between these genetic groups. Some studies have retrospectively analyzed data from previous clinical trials, while others have prospectively stratified participants by genotype before randomization. nih.govnih.gov
The findings from these studies have been mixed. Some studies have reported that individuals with at least one copy of the G-allele (Asp40 carriers) show a better response to naltrexone, with lower rates of relapse to heavy drinking. clinicaltrials.govnih.gov However, other studies have not found a significant interaction between the OPRM1 SNP and naltrexone treatment response. nih.govnih.gov A meta-analysis of seven RCTs concluded that it remains unclear whether this specific SNP reliably predicts naltrexone treatment response. This highlights the complexity of pharmacogenetic research and the need for larger, prospectively designed studies to clarify the role of genetic factors in naltrexone efficacy.
Challenges in Research Translation and Implementation
The translation of research findings for this compound from controlled clinical trials to routine clinical practice is fraught with challenges. While studies have established its efficacy, its real-world effectiveness is often diminished by a number of factors that are not always present or accounted for in the structured environment of a clinical trial. These challenges primarily revolve around patient adherence and the generalizability of study results to broader, more diverse patient populations.
Adherence and Compliance
A significant barrier to the effectiveness of this compound in real-world settings is patient non-adherence to the prescribed treatment regimen. nih.gov Adherence is a critical factor, as the therapeutic effects of naltrexone are closely linked to consistent medication use. omicsonline.orgavancecare.com Suboptimal adherence compromises treatment outcomes and is a major hurdle in both clinical practice and research contexts. researchgate.net
Research has identified numerous barriers to adherence. For the oral formulation of naltrexone (O-NTX), which requires daily dosing, adherence can be particularly challenging for certain populations, such as those with insecure housing. recoveryanswers.org Reasons for non-compliance with oral naltrexone include unpleasant side effects like nausea, a lack of belief in the medication's utility, and a desire to return to drinking. omicsonline.orgavancecare.com
The extended-release injectable formulation of naltrexone (XR-NTX), administered monthly, was developed to address the issue of daily adherence. recoveryanswers.orgcda-amc.ca Studies suggest that XR-NTX may lead to better adherence and treatment engagement compared to the oral formulation. nih.gov However, even with the long-acting formulation, adherence remains a concern, with barriers including fear of injections and logistical issues like transportation. nih.gov
Several factors have been identified as predictors of adherence. Poor adherence has been associated with younger age, higher alcohol craving, greater drinking severity, and dissatisfaction with treatment. nih.govomicsonline.org Conversely, factors like being older and having more frequent contact with a mental health clinic have been linked to better adherence. dovepress.comresearchgate.net Interventions to improve adherence have been explored, including the use of mobile applications for reminders and monitoring, which have shown some success in sustaining adequate adherence. nih.govresearchgate.net
| Factor Influencing Adherence | Associated Finding | Primary Compound Formulation | Source |
|---|---|---|---|
| Barriers to Adherence | |||
| Unpleasant Side Effects (e.g., nausea) | Reported as a reason for non-compliance. omicsonline.orgavancecare.com | Oral Naltrexone | omicsonline.orgavancecare.com |
| Lack of Belief in Utility | A predictor of poor adherence. omicsonline.org | Oral Naltrexone | omicsonline.org |
| Patient Characteristics | Younger age, higher craving, and greater drinking severity are linked to poor adherence. nih.govomicsonline.org | Naltrexone (General) | nih.govomicsonline.org |
| Logistical Issues | Distance and transportation issues can be barriers. nih.gov | XR-NTX | nih.gov |
| Predictors of Good Adherence | |||
| Older Age | Associated with a lower risk of non-adherence. dovepress.com | MOUD (including Naltrexone) | dovepress.com |
| HIV Testing | Patients tested for HIV were more likely to receive consecutive doses of XR-NTX. nih.gov | XR-NTX | nih.gov |
| Formulation Comparison | |||
| Oral (O-NTX) vs. Extended-Release (XR-NTX) | XR-NTX has been shown to be more effective and feasible in a primary care setting, potentially enhancing treatment adherence. nih.gov Adherence rates for oral naltrexone in community settings have been reported around 51% over 12 weeks. omicsonline.org | Oral and XR-NTX | nih.govomicsonline.org |
| Interventions to Improve Adherence | |||
| Mobile Health (mHealth) | Mobile reminder and monitoring systems have been associated with significantly longer sustained adherence. researchgate.net | Oral Naltrexone | researchgate.net |
Real-World Applicability and Generalizability
A major challenge in translating this compound research into practice is the limited generalizability of findings from randomized controlled trials (RCTs). researchgate.net RCTs, considered the gold standard for establishing efficacy, often employ strict inclusion and exclusion criteria. researchgate.net This results in a study population that may not be representative of the patients typically seen in real-world clinical settings. researchgate.net
For instance, many clinical trials for substance use disorders exclude individuals with co-occurring medical or psychiatric conditions, unstable housing, or legal problems. cda-amc.caresearchgate.net These are the very patients that healthcare providers frequently encounter in routine practice. researchgate.net Studies have shown that a large percentage of individuals with alcohol dependence in the general population would be excluded from participating in a typical RCT. researchgate.net The demographic characteristics of trial participants, who are often white, male, and have higher educational attainment, can further limit the applicability of the results to a more diverse patient population. cda-amc.caresearchgate.net
The controlled environment of a clinical trial also differs significantly from the complexities of real-world healthcare delivery. nih.govajmc.com In clinical trials, medication use is often intensively monitored, and participants may receive the medication at no cost, factors that can artificially boost adherence rates. omicsonline.orgresearchgate.net In naturalistic treatment settings, where such intensive oversight is absent, medication adherence is likely to be much lower. omicsonline.org Consequently, the effectiveness of naltrexone observed in the structured context of an RCT may not be fully realized in everyday clinical practice. researchgate.netrecoveryanswers.org Retrospective analyses of large insurance claims databases, which reflect real-world treatment patterns, can provide complementary insights into the effectiveness of this compound outside of the constrained environment of an RCT. ajmc.com
| Challenge | Key Research Finding | Implication for this compound | Source |
|---|---|---|---|
| Restrictive Eligibility Criteria | Commonly used exclusion criteria in substance use disorder RCTs can exclude 64% to 95% of potential participants. researchgate.net A study on alcohol dependence trials found that over 50% of individuals with the diagnosis would be excluded. researchgate.net | The patient population in many naltrexone trials may not reflect the heterogeneity of patients in routine care, particularly those with comorbidities or complex social situations. cda-amc.caresearchgate.net | cda-amc.caresearchgate.netresearchgate.net |
| Participant Demographics | RCT participants often have higher educational attainment and employment rates compared to the general population of individuals receiving treatment for substance use disorders. researchgate.net Pivotal trials for XR-NTX largely consisted of young, white men. cda-amc.ca | Efficacy findings may not be directly generalizable to women, minority groups, or individuals with lower socioeconomic status. cda-amc.caresearchgate.net | cda-amc.caresearchgate.net |
| Controlled vs. Naturalistic Settings | Medication adherence is often lower in natural treatment settings compared to the intensively monitored environment of clinical trials. omicsonline.orgresearchgate.net One study noted naltrexone adherence in a community program was 51% over 12 weeks. omicsonline.org | The real-world effectiveness of naltrexone may be lower than reported in RCTs due to poorer adherence outside of a structured research context. researchgate.netrecoveryanswers.org | omicsonline.orgresearchgate.netrecoveryanswers.org |
| Efficacy vs. Effectiveness | Abstinence rates after rapid detoxification with naltrexone in a controlled trial (61.8%) were found to be generalizable to clinical practice (59.0%), though patient characteristics and completion rates differed. nih.gov | While some outcomes may be generalizable, differences in patient populations and treatment delivery between research and practice can influence overall effectiveness. nih.gov | nih.gov |
Future Directions and Unanswered Questions in Naltrexone Hydrochloride Research
Elucidation of Complete Mechanisms of Action
While the primary mechanism of naltrexone (B1662487) hydrochloride as a competitive antagonist at the µ-opioid receptor is well-established, ongoing research seeks to unravel its more complex and nuanced interactions within the central nervous system and beyond. The full scope of its therapeutic effects is likely attributable to a broader range of molecular targets and signaling pathways than traditionally understood.
A significant area of investigation is naltrexone's interaction with non-opioid receptor systems. Notably, research has highlighted its role as an antagonist of Toll-like receptor 4 (TLR4). frontiersin.orgfrontiersin.org TLR4, a key component of the innate immune system, is implicated in neuroinflammatory processes. By binding to TLR4, naltrexone can modulate glial cell activity, specifically microglia, and inhibit the downstream production of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). frontiersin.orgdroracle.ainih.govbarrcenter.com This action is thought to be independent of its opioid receptor antagonism and may contribute to its efficacy in conditions with an inflammatory component. droracle.ainih.gov The levo- and dextro-enantiomers of naltrexone appear to have different effects, with the dextro form showing activity at microglia receptors but not opioid receptors. nih.gov
Further research is also exploring naltrexone's influence on downstream signaling cascades. Beyond simple receptor blockade, naltrexone can influence intracellular pathways that determine cell fate and function. spandidos-publications.com This includes the modulation of G protein-coupled receptor signaling and its impact on cellular responses that can lead to reductions in tumor growth in preclinical models. spandidos-publications.com Additionally, naltrexone has been shown to interact with the opioid growth factor receptor (OGFR), which can result in decreased cell proliferation. frontiersin.org The intricate crosstalk between opioid receptor pathways and other signaling systems, such as the TLR4 pathway, is a critical area of future research to fully comprehend the immunomodulatory and neuroprotective effects of naltrexone. frontiersin.orgnih.gov
Exploration of Ultra-Low Dose Naltrexone (ULDL)
The investigation into ultra-low dose naltrexone (ULDN) represents a paradigm shift from the conventional understanding of naltrexone's pharmacology, exploring its effects at doses significantly lower than those used for addiction treatment. ULDN typically refers to doses in the microgram range (less than 1 µg), a stark contrast to the standard 50 mg dose. nih.govgoodliferx.com
The proposed mechanisms of action for ULDN are distinct from the full receptor blockade seen at higher doses. One leading hypothesis is the concept of hormesis, a biphasic dose-response phenomenon where a substance has a stimulatory or beneficial effect at very low doses and an inhibitory effect at high doses. goodliferx.com In the context of ULDN, this may manifest as a weak agonist-like activity at opioid receptors, leading to a paradoxical potentiation of opioid analgesia and a reduction in the development of tolerance and withdrawal symptoms. nih.govgoodliferx.com
Another area of intense research is ULDN's interaction with non-opioid targets. Studies suggest that at these very low concentrations, naltrexone may interact with filamin A, a scaffolding protein involved in µ-opioid receptor signaling. nih.gov This interaction is thought to contribute to the potentiation of opioid analgesia. nih.gov Furthermore, the glial modulatory effects observed with low-dose naltrexone (LDN), particularly the antagonism of Toll-like receptor 4 (TLR4), may also play a role at the ultra-low dose range, contributing to anti-inflammatory and neuroprotective effects. nih.govdroracle.ai
Clinical and preclinical research is ongoing to determine the full therapeutic potential of ULDN. fusionspecialtypharmacy.com Studies have explored its use in potentiating opioid analgesia, which could allow for lower doses of opioids to be used, thereby reducing side effects and the risk of dependence. nih.govsweetgrasspharmacy.com There is also interest in its potential to mitigate opioid withdrawal symptoms. fusionspecialtypharmacy.com However, research in this area is still considered preliminary, and more robust clinical trials are needed to establish efficacy and optimal dosing. nih.govfusionspecialtypharmacy.com
Further Pharmacogenetic Research and Patient Matching
The variability in patient response to naltrexone hydrochloride has spurred significant research into the genetic factors that may predict treatment outcomes. This field of pharmacogenetics aims to personalize medicine by tailoring treatment based on an individual's genetic makeup. uconn.edunih.gov
A primary focus of this research has been on polymorphisms within the µ-opioid receptor gene (OPRM1). uconn.edunih.govijmr.org.in The most studied of these is the A118G single nucleotide polymorphism (SNP), which results in an asparagine to aspartate substitution at position 40 (Asn40Asp). uconn.edunih.gov A growing body of evidence suggests that individuals carrying the G-allele (Asp40) may have a more favorable response to naltrexone for alcohol dependence, exhibiting lower relapse rates compared to those homozygous for the A-allele (Asn40). nih.govnih.govconsensus.appcapes.gov.br However, it is important to note that not all studies have consistently replicated this finding, suggesting that other genetic and environmental factors may also play a role. uconn.eduresearchgate.net
Beyond OPRM1, researchers are investigating other candidate genes that could influence naltrexone's efficacy. These include genes related to the dopaminergic system, such as the D4 dopamine (B1211576) receptor gene (DRD4), and genes involved in the metabolism of neurotransmitters, like dopamine β-hydroxylase (DBH). nih.govnih.gov Some studies suggest that variations in these genes may interact with naltrexone treatment to influence outcomes. nih.govmuschealth.org The complexity of these interactions highlights the potential for a polygenic approach, where multiple genetic markers are considered together to predict treatment response. consensus.app
The ultimate goal of this research is to develop genetic tests that can be used in clinical practice to identify patients who are most likely to benefit from naltrexone. ijmr.org.inmuschealth.org This would represent a significant step towards personalized medicine for substance use disorders, allowing clinicians to make more informed decisions about medication selection and potentially improve treatment outcomes. nih.gov While promising, further research with larger and more diverse populations is needed to validate these genetic markers and to understand their clinical utility. uconn.eduijmr.org.in
Development of Novel Formulations and Delivery Systems
To address challenges associated with adherence to daily oral medication, significant research has been dedicated to developing novel formulations and delivery systems for this compound. nih.govavancecare.com These advancements aim to provide sustained therapeutic drug levels over extended periods, thereby improving treatment effectiveness.
A major breakthrough in this area has been the development of a long-acting injectable (LAI) formulation of naltrexone, administered as an intramuscular injection once a month. nih.govavancecare.comresearchgate.net This formulation consists of naltrexone encapsulated in biodegradable polymer microspheres, which gradually release the medication over time. nih.gov Clinical trials have demonstrated the efficacy of LAI naltrexone in improving treatment retention and reducing relapse in individuals with alcohol and opioid use disorders. avancecare.comresearchgate.netnih.gov
In addition to the approved LAI, research is ongoing into other novel delivery systems. These include the development of biodegradable implants that can be inserted subcutaneously and are designed to release naltrexone over several months. cda-amc.ca Various polymer-based systems, such as those using polylactide and polylactide-glycolide (PLG), have been explored for this purpose. nih.gov The goal of these implants is to provide even longer-lasting opioid blockade, further reducing the burden of daily dosing and improving adherence.
Other innovative approaches being investigated include intranasal formulations of naltrexone. nih.gov While still in the early stages of research, intranasal delivery could offer a rapid onset of action, which may be beneficial in certain clinical situations. nih.gov The continued development and refinement of these novel formulations and delivery systems hold significant promise for enhancing the therapeutic potential of naltrexone by ensuring consistent medication exposure and improving patient compliance.
Investigation of Naltrexone in Polysubstance Use Disorders
The investigation of this compound for the treatment of polysubstance use disorders is a growing area of research, reflecting the clinical reality that many individuals with substance use disorders use more than one substance. While naltrexone is approved for alcohol and opioid use disorders, its potential utility in treating the concurrent use of other substances is an important clinical question.
Research has particularly focused on the efficacy of naltrexone in individuals with co-occurring alcohol and stimulant use disorders, such as cocaine or amphetamine use disorder. The neurobiological rationale for this is based on the role of the endogenous opioid system in the rewarding effects of stimulants. By blocking opioid receptors, naltrexone may attenuate the reinforcing properties of these drugs. However, clinical trial results have been mixed, with some studies showing a reduction in stimulant use and craving, while others have not found a significant effect.
There is also interest in naltrexone's potential role in treating cannabis use disorder, particularly in individuals with a co-occurring alcohol use disorder. The interaction between the cannabinoid and opioid systems provides a theoretical basis for this investigation. Preclinical studies have suggested that opioid antagonists can reduce the rewarding effects of cannabinoids.
Furthermore, research is exploring the use of naltrexone in combination with other medications to treat polysubstance use. For example, combining naltrexone with bupropion (B1668061) has been investigated for co-occurring tobacco and alcohol use disorders. The development of effective pharmacotherapies for polysubstance use is a critical unmet need, and future research will likely focus on identifying subgroups of patients who may benefit from naltrexone and on developing effective combination medication strategies.
Research into Long-Term Safety and Efficacy in Diverse Populations
Ensuring the long-term safety and efficacy of this compound across a wide range of patient populations is a crucial area of ongoing research. While the safety profile of naltrexone is generally well-established, further investigation is needed to understand its effects over extended treatment periods and in specific demographic and clinical subgroups. ijmr.org.in
Long-term studies are essential to monitor for any potential cumulative adverse effects and to assess the durability of treatment response. This includes evaluating the impact of chronic opioid receptor blockade on various physiological systems. Preclinical studies have suggested that long-term naltrexone administration can lead to an upregulation of opioid receptors and hypersensitivity to opioids, the clinical implications of which require further study.
Moreover, there is a need for more research on the safety and efficacy of naltrexone in diverse populations that have been historically underrepresented in clinical trials. This includes adolescents, pregnant women, and individuals with co-occurring medical or psychiatric conditions. nih.gov For instance, research in adolescent populations is critical to understanding the impact of naltrexone on the developing brain and to establish appropriate treatment guidelines for this age group. nih.gov Similarly, more data is needed to guide the use of naltrexone in pregnant women with substance use disorders, weighing the potential benefits against any risks to the fetus.
Investigating the influence of genetic ancestry on naltrexone response is another important frontier. pharmgkb.org Pharmacogenetic studies have begun to explore how genetic variations that differ across ethnic groups may impact treatment outcomes. researchgate.netucla.edu Expanding this research to include more diverse populations will be vital for personalizing naltrexone therapy and ensuring its equitable and effective use across all patient groups. ijmr.org.in
Integration with Advanced Neuroscientific Approaches
The integration of this compound research with advanced neuroscientific techniques is providing unprecedented insights into its effects on the brain. These approaches are helping to elucidate the neural mechanisms underlying its therapeutic actions and to identify potential biomarkers of treatment response.
Neuroimaging studies, particularly functional magnetic resonance imaging (fMRI), have been instrumental in this effort. Research using fMRI has shown that naltrexone can modulate brain activity in response to drug and food cues. For example, in individuals with substance use disorders, naltrexone has been shown to alter connectivity between brain regions involved in reward processing, such as the striatum and anterior cingulate cortex, and prefrontal regions responsible for cognitive control. nih.govnih.govfrontiersin.org Specifically, naltrexone may increase frontostriatal connectivity, which is hypothesized to enhance executive control over substance use behavior. nih.gov In the context of food reward, naltrexone has been observed to decrease activation in areas like the dorsal anterior cingulate cortex and caudate in response to palatable food stimuli, while increasing activation in the amygdala and insula in response to aversive stimuli. researchgate.net
Beyond examining regional brain activation, advanced analyses are exploring how naltrexone affects large-scale brain networks. Studies have investigated naltrexone's impact on the coupling between the executive control network (ECN) and the default mode network (DMN), with findings suggesting that a decrease in this coupling may be associated with reduced drug use. frontiersin.org These network-level investigations provide a more holistic understanding of how naltrexone influences brain function to promote behavioral change. frontiersin.org
Future research will likely continue to leverage these advanced neuroscientific tools, potentially incorporating techniques like optogenetics and chemogenetics in preclinical models to dissect the specific neural circuits modulated by naltrexone. nih.gov This integration of pharmacology and neuroscience holds the key to a more refined understanding of naltrexone's mechanisms and to the development of more targeted and effective treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
